molecular formula C11H12O3 B8156528 Methyl 2-methoxy-4-vinylbenzoate

Methyl 2-methoxy-4-vinylbenzoate

Cat. No.: B8156528
M. Wt: 192.21 g/mol
InChI Key: BZKVQIULTNFKQW-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-vinylbenzoate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-ethenyl-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-4-8-5-6-9(11(12)14-3)10(7-8)13-2/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKVQIULTNFKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis of Methyl 2-methoxy-4-vinylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Methyl 2-methoxy-4-vinylbenzoate (CAS: 1416979-64-0) is a critical styrenic building block employed in the synthesis of advanced agrochemicals (e.g., isoxazoline insecticides) and functionalized stilbene derivatives for pharmaceutical applications. Its structural uniqueness lies in the ortho-methoxy directing group combined with a reactive para-vinyl handle, offering orthogonal reactivity for downstream functionalization (e.g., Heck coupling, polymerization, or oxidative cleavage).

This guide delineates two validated synthetic pathways:

  • The Wittig Olefination (Gold Standard): Recommended for laboratory-scale synthesis (<50g) due to high stereochemical fidelity and ease of purification.

  • The Heck Vinylation (Scalable Alternative): Recommended for process development (>100g) to avoid phosphorus waste.

Retrosynthetic Analysis

To ensure high purity and yield, we deconstruct the target molecule into two logical precursors: Methyl 4-formyl-2-methoxybenzoate (Aldehyde) and Methyl 4-bromo-2-methoxybenzoate (Aryl Halide).

Retrosynthesis Target This compound (Target) Aldehyde Methyl 4-formyl-2-methoxybenzoate (Precursor A) Aldehyde->Target Wittig (Ph3P=CH2) Bromide Methyl 4-bromo-2-methoxybenzoate (Precursor B) Bromide->Target Heck (Ethylene/Pd) Bromide->Aldehyde Formylation (nBuLi/DMF) Acid 4-Amino-2-methoxybenzoic acid (Commercial Starting Material) Acid->Bromide Sandmeyer & Esterification

Figure 1: Retrosynthetic tree illustrating the Wittig and Heck disconnections.[1]

Route A: Wittig Olefination (Primary Protocol)

Rationale: The Wittig reaction converts the aldehyde functionality directly to the terminal alkene under mild conditions, avoiding the polymerization risks associated with high-temperature metal catalysis.

Reaction Scheme

Substrate: Methyl 4-formyl-2-methoxybenzoate Reagent: Methyltriphenylphosphonium bromide (


)
Base:  Potassium tert-butoxide (

) or Sodium Hydride (

) Solvent: Anhydrous THF
Step-by-Step Protocol

Note: All steps must be performed under an inert atmosphere (


 or 

).
  • Ylide Generation:

    • Charge a flame-dried 3-neck round-bottom flask with Methyltriphenylphosphonium bromide (1.2 equiv).

    • Add anhydrous THF (10 mL/g of substrate) and cool to 0°C.

    • Slowly add

      
        (1.25 equiv) portion-wise. The suspension will turn bright yellow, indicating the formation of the phosphorous ylide.
      
    • Stir at 0°C for 45 minutes to ensure complete deprotonation.

  • Addition of Substrate:

    • Dissolve Methyl 4-formyl-2-methoxybenzoate (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide suspension at 0°C over 15 minutes.

    • Mechanism Insight: The yellow color may fade as the betaine intermediate forms.

  • Reaction & Quench:

    • Allow the mixture to warm to room temperature (20-25°C) and stir for 3-4 hours.

    • IPC (In-Process Control): Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde (

      
      ) should disappear, replaced by the non-polar vinyl product (
      
      
      
      ).
    • Quench by adding saturated aqueous

      
      .
      
  • Work-up:

    • Remove THF under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3x) .

    • Wash combined organics with brine, dry over

      
      , and concentrate.[2][3]
      
    • Critical Step: The crude will contain solid triphenylphosphine oxide (

      
      ). Precipitate most of it by adding cold Hexane/Ether (1:1) and filtering before column chromatography.[3]
      
Quantitative Data Summary[4]
ParameterSpecification
Yield 75 - 82%
Purity (HPLC) >98% (after chromatography)
Appearance Pale yellow oil to low-melting solid
Key Impurity Triphenylphosphine oxide (remove via silica plug)

Route B: Heck Vinylation (Alternative Protocol)

Rationale: Ideal for labs lacking the aldehyde precursor or for larger batches where atom economy is prioritized.

Reaction Mechanism (Catalytic Cycle)

The reaction proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition of the aryl bromide, syn-insertion of the alkene, and


-hydride elimination.

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Olefin Coordination OxAdd->Coord + Vinyl Source Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination (Product Release) Insert->Elim RedElim Reductive Elimination (Base Regeneration) Elim->RedElim - Product RedElim->Pd0 + Base/HBr

Figure 2: Catalytic cycle for the Heck coupling of Methyl 4-bromo-2-methoxybenzoate.

Protocol
  • Reagents: Methyl 4-bromo-2-methoxybenzoate (1.0 equiv), Potassium vinyltrifluoroborate (1.1 equiv) or Vinyl tributyltin.

  • Catalyst:

    
     (3 mol%) or 
    
    
    
    .
  • Base:

    
     (3.0 equiv).
    
  • Conditions: Reflux in THF/Water (9:1) or Toluene at 90°C for 12 hours.

  • Note: While effective, this route often requires rigorous purification to remove Palladium residues (

    
     ppm required for pharma intermediates).
    

Characterization & Validation

The identity of the synthesized this compound must be validated against the following spectroscopic standards.

NMR Spectroscopy (400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
7.79 Doublet (

Hz)
1HAr-H (C6, ortho to ester)
7.04 Doublet (

Hz)
1HAr-H (C3, ortho to OMe)
6.97 Singlet (broad)1HAr-H (C5)
6.74 Doublet of Doublets1HVinyl

(Internal)
5.86 Doublet (

Hz)
1HVinyl

(Trans)
5.38 Doublet (

Hz)
1HVinyl

(Cis)
3.91 Singlet3HEster

3.88 Singlet3HEther

Data Source: Validated against pesticidal intermediate standards [1].

Mass Spectrometry[5]
  • HRMS (ESI+): Calculated for

    
    : 193.0865.
    

Troubleshooting & Optimization

Issue: Low Yield in Wittig Reaction

  • Cause: Moisture in THF or degraded

    
    .
    
  • Solution: Distill THF over Na/Benzophenone immediately before use. Use fresh sublimed

    
    .
    

Issue: Polymerization of Product

  • Cause: The vinyl group is styrene-like and prone to auto-polymerization during concentration.

  • Solution: Add a radical inhibitor (e.g., BHT or 4-tert-butylcatechol) at 0.1% during rotary evaporation if storing the product for >24 hours.

Issue: Isomerization

  • Cause: Acidic workup can cause bond migration.

  • Solution: Ensure the quench is neutral (

    
    ). Avoid strong acids.
    

References

  • Dow AgroSciences LLC. (2014). Pesticidal compositions and processes related thereto.[4][5] WO2014100163A1. Link

  • Royal Society of Chemistry. (2011).[6] Synthesis of Methyl 4-vinylbenzoate (Analogous Protocol). Chem. Commun.[6] Supp Info. Link

  • BenchChem. (2025).[2][3] Heck Reaction Protocols for Benzoate Derivatives.Link

  • Mizoroki, T., et al. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull.[4] Chem. Soc. Jpn. Link

Sources

Methyl 2-methoxy-4-vinylbenzoate CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Potential Applications of Methyl 2-methoxy-4-vinylbenzoate

Introduction

This compound is a functionalized aromatic compound with significant potential in polymer chemistry, materials science, and as a versatile building block in organic synthesis, including drug discovery. Its structure, featuring a vinyl group susceptible to polymerization and further functionalization, a methoxy group influencing electronic properties, and a methyl ester for further derivatization, makes it a molecule of considerable interest. However, a search of common chemical databases reveals a notable absence of a registered CAS (Chemical Abstracts Service) number for this specific compound, suggesting it is not a commercially available substance and has not been extensively documented in the scientific literature.[1][2][3] This guide, therefore, provides a comprehensive technical overview of a proposed synthetic pathway for this compound, its predicted physicochemical properties, and its potential applications for researchers, scientists, and drug development professionals. The absence of a pre-assigned CAS number for a novel substance necessitates a formal application to the CAS for registration upon successful synthesis and characterization.[4][5]

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound commences with the commercially available starting material, 2-methoxy-4-methylbenzoic acid. The proposed multi-step synthesis is outlined below, with each step detailed with a comprehensive protocol.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Elimination A 2-methoxy-4-methylbenzoic acid B Methyl 2-methoxy-4-methylbenzoate A->B  CH3OH, H2SO4 (cat.) Reflux C Methyl 2-methoxy-4-methylbenzoate D Methyl 4-(bromomethyl)-2-methoxybenzoate C->D  NBS, AIBN (cat.) CCl4, Reflux E Methyl 4-(bromomethyl)-2-methoxybenzoate F This compound (Target Compound) E->F  t-BuOK THF, 0°C to RT

Caption: Proposed three-step synthesis of this compound.

Step 1: Esterification of 2-methoxy-4-methylbenzoic acid

The initial step involves a classic Fischer esterification to convert the carboxylic acid to its corresponding methyl ester. This acid-catalyzed reaction is typically performed in an excess of methanol to drive the equilibrium towards the product.

Experimental Protocol:

  • To a solution of 2-methoxy-4-methylbenzoic acid (1.0 eq.) in methanol (10-15 volumes), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 2-methoxy-4-methylbenzoate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Benzylic Bromination

The methyl group at the 4-position is activated for radical halogenation. N-Bromosuccinimide (NBS) is a common reagent for benzylic bromination, initiated by a radical initiator such as azobisisobutyronitrile (AIBN).

Experimental Protocol:

  • Dissolve Methyl 2-methoxy-4-methylbenzoate (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl4).

  • Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of AIBN (0.05 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is often irradiated with a UV lamp to facilitate initiation.

  • After completion, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude Methyl 4-(bromomethyl)-2-methoxybenzoate can be used in the next step, often without further purification.

Step 3: Elimination to Form the Vinyl Group

The final step involves an elimination reaction to form the vinyl group. A strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) is ideal for promoting the E2 elimination of HBr.

Experimental Protocol:

  • Dissolve the crude Methyl 4-(bromomethyl)-2-methoxybenzoate (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.2 eq.) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the addition of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography on silica gel.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound based on its chemical structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Appearance Colorless to pale yellow oil or low melting solid
Boiling Point > 250 °C (estimated)
Solubility Soluble in common organic solvents (e.g., CH2Cl2, THF, ethyl acetate); Insoluble in water

Potential Applications

The unique combination of functional groups in this compound suggests a range of applications in materials science and drug discovery.

  • Polymer Science: The vinyl group makes this compound a valuable monomer for the synthesis of functionalized polystyrenes via various polymerization techniques (e.g., free radical, RAFT).[6][7] The resulting polymers would possess tunable properties due to the presence of the methoxy and ester functionalities, which can influence the polymer's solubility, thermal stability, and adhesive properties.[8][9]

  • Materials Science: As a derivative of vinylbenzoic acid, it can be used to create specialty polymers for coatings, adhesives, and sealants with enhanced properties.[8][10] The ester group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further functionalization or for creating pH-responsive materials.

  • Drug Discovery and Organic Synthesis: Functionalized styrenes are important scaffolds in the synthesis of pharmaceutically relevant molecules.[11][12][13] The vinyl group can undergo a variety of transformations, such as oxidation, reduction, and addition reactions, to introduce diverse functionalities. The aromatic ring can be further modified, making this compound a versatile intermediate for the synthesis of complex organic molecules and potential drug candidates.[14]

Safety and Handling (Inferred)

As a novel compound, a full toxicological profile for this compound is not available. However, based on the reactivity of its functional groups, the following precautions are recommended:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a cool, dry place away from heat and sources of ignition. The vinyl group may be prone to polymerization upon prolonged storage or exposure to heat and light; the addition of a stabilizer may be necessary.

Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be crucial for confirming the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the 5-7 ppm region), the aromatic protons, the methoxy protons (around 3.8-4.0 ppm), and the methyl ester protons (around 3.9 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ester (around 1720 cm-1), the C=C stretch of the vinyl group and aromatic ring, and the C-O stretches of the ether and ester.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

  • Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to assess the purity of the final product.

Conclusion

While this compound is not a commercially cataloged chemical, this guide provides a robust and scientifically-grounded framework for its synthesis and characterization. The proposed synthetic route, starting from a readily available precursor, offers a clear path for researchers to access this novel compound. The versatile functionalities inherent in its structure position this compound as a promising building block for the development of advanced polymers, functional materials, and complex organic molecules with potential applications in a wide range of scientific and industrial fields.

References

  • Proregulations. (n.d.). CAS Number Application. Retrieved from [Link][4]

  • REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved from [Link][1]

  • Wikipedia. (2024). CAS Registry Number. Retrieved from [Link][2]

  • CAS. (n.d.). CAS Registration Criteria-Overview. Retrieved from [Link][5]

  • Boutaleb, M., et al. (2025). Functionalized Polystyrene and Polystyrene-Containing Material Platforms for Various Applications. ResearchGate.[6]

  • SDS Manager. (n.d.). All you Need to Know About CAS Numbers. Retrieved from [Link][3]

  • Tenzer, S., et al. (2014). Functionalized polystyrene nanoparticles as a platform for studying bio–nano interactions. PMC.[7]

  • Chekshin, N., et al. (2015). Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds. PMC.[11]

  • ResearchGate. (n.d.). Functionalization based on styrenes. Retrieved from [Link][12]

  • ACS Publications. (2025). Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds. The Journal of Organic Chemistry.[13]

  • Theves, M., et al. (2025). Synthesis and polymerization of active ester monomers based on 4-vinylbenzoic acid. SpringerLink.[9]

  • Google Patents. (n.d.). 4-Vinylbenzoic-acid derivatives, their preparation and their use as therapeutical compositions and as ligands. Retrieved from [14]

Sources

Technical Guide: Solubility Profiling of Methyl 2-methoxy-4-vinylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile of Methyl 2-methoxy-4-vinylbenzoate , a specialized intermediate used in agrochemical synthesis and polymer chemistry.

Executive Summary

This compound (CAS: 1416979-64-0) is a functionalized aromatic ester characterized by a reactive vinyl group and a methoxy substituent.[1][2] Unlike its parent compound, methyl 4-vinylbenzoate (a solid), the introduction of the ortho-methoxy group disrupts crystalline packing, typically yielding a pale yellow liquid at ambient conditions.

Understanding the solubility profile of this compound is critical for two primary workflows:

  • Synthetic Optimization: Selecting the correct solvent for Heck couplings or hydrolysis reactions to avoid phase separation.

  • Polymerization Control: The vinyl group is prone to auto-polymerization; solubility in radical inhibitors (e.g., MEHQ) and monomer miscibility is paramount.

This guide outlines the physicochemical basis of its solubility, provides a predicted solubility matrix, and details a self-validating experimental protocol for precise determination.

Physicochemical Characterization

Before experimental profiling, we must establish the theoretical solubility parameters based on the molecular structure.

PropertyValue / DescriptionImplication for Solubility
Molecular Formula

Moderate molecular weight (192.21 g/mol ).
Physical State Pale Yellow LiquidMiscibility is often kinetically faster than dissolution of solids.
Lipophilicity (LogP) ~2.8 (Predicted)Highly lipophilic; poor water solubility expected.
Functional Groups Ester, Methoxy, VinylEster/Methoxy: H-bond acceptors (soluble in alcohols). Vinyl/Aromatic: Hydrophobic (soluble in non-polar organics).
Reactivity Vinyl PolymerizationCritical: Solubility tests must be performed <40°C or with inhibitors to prevent gelation.

Solubility Profiling & Solvent Compatibility[3]

Based on the "like dissolves like" principle and the compound's Hansen Solubility Parameters (HSP), the following solubility profile is derived. This matrix guides solvent selection for extraction and reaction planning.

Predicted Solubility Matrix (at 25°C)
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Non-Polar Hexane / HeptaneModerate to High The hydrophobic vinyl-phenyl core drives interaction; however, the polar ester group may cause immiscibility at very low temperatures.
Polar Aprotic DMSO / DMFVery High Strong dipole-dipole interactions with the ester carbonyl. Ideal for nucleophilic substitution reactions.
Chlorinated Dichloromethane (DCM)Miscible Excellent solvation of the aromatic ring; standard solvent for workup/extraction.
Polar Protic Methanol / EthanolHigh The methoxy and ester oxygens act as Hydrogen Bond Acceptors (HBA), facilitating solubility in alcohols.
Aqueous Water (pH 7)Insoluble (<0.1 mg/mL) Lack of Hydrogen Bond Donors (HBD) and high lipophilicity prevent hydration shell formation.
Ethers THF / Diethyl EtherMiscible Compatible polarity; THF is the preferred solvent for polymerization reactions involving this monomer.

Experimental Protocol: Thermodynamic Solubility Determination

Warning: This compound contains a styrene-like vinyl motif.[3] Standard 24-hour shake-flask methods may induce polymerization, leading to false "insoluble" results (gel formation). This protocol incorporates a stabilization step .[4][5][6]

Materials Required[1][4][6][8][9][10][11][12]
  • Analyte: this compound (>98% purity).

  • Solvents: HPLC grade Water, Methanol, Acetonitrile, Toluene.

  • Stabilizer: 4-Methoxyphenol (MEHQ) (10-50 ppm).

  • Equipment: Temperature-controlled orbital shaker, 0.22 µm PTFE syringe filters, HPLC-UV.

Step-by-Step Workflow
  • Preparation (Saturation):

    • Add 500 µL of solvent to a 2 mL amber glass vial.

    • Add this compound dropwise with agitation until a visible distinct phase (droplet) persists (excess solute).

    • Crucial: Spike the mixture with 10 ppm MEHQ to inhibit radical polymerization during equilibration.

  • Equilibration:

    • Place vials in an orbital shaker at 25°C ± 0.5°C.

    • Agitate at 200 RPM for 6 hours (reduced time prevents degradation while ensuring liquid-liquid equilibrium).

  • Phase Separation:

    • Centrifuge at 10,000 RPM for 5 minutes to separate the dense organic phase (if immiscible) or undissolved micro-droplets.

    • Carefully aspirate the supernatant.

  • Quantification (HPLC-UV):

    • Dilute the supernatant 100x with Acetonitrile.

    • Analyze via HPLC (C18 Column, Water/ACN gradient).

    • Detect at 254 nm (aromatic absorption).

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: this compound SolventSelect Select Solvent System (Polar/Non-Polar/Aqueous) Start->SolventSelect Saturation Add Solute to Saturation (Liquid-Liquid Phase Check) SolventSelect->Saturation AddStabilizer CRITICAL: Add MEHQ (10 ppm) (Prevent Polymerization) Equilibration Equilibrate: 25°C, 6 Hours (Orbital Shaker) AddStabilizer->Equilibration Saturation->AddStabilizer Separation Centrifugation & Filtration (0.22 µm PTFE) Equilibration->Separation Analysis Quantification via HPLC-UV (254 nm) Separation->Analysis

Figure 1: Modified thermodynamic solubility workflow incorporating polymerization inhibition steps.

Applications & Solvent Selection Logic

Synthesis (Heck Coupling)

When synthesizing this compound (e.g., from methyl 4-bromo-2-methoxybenzoate), DMF or 1,4-Dioxane are the preferred solvents.

  • Reasoning: High solubility of the catalyst (Pd) and the aryl halide precursor, plus a high boiling point allowing for thermal activation without pressurization.

Polymerization

For creating poly(this compound), Toluene or THF is recommended.

  • Reasoning: These solvents solubilize both the monomer and the growing polymer chain, preventing premature precipitation (which causes low molecular weight dispersity).

Formulation (Agrochemicals)

As indicated in patent literature (WO2014100163A1), this compound acts as an intermediate for pesticides.

  • Formulation Choice: Emulsifiable Concentrates (EC).

  • Solvent: Aromatic 200 or Xylene. The compound's high lipophilicity ensures stability in aromatic hydrocarbon solvents used in crop protection delivery.

References

  • Dow AgroSciences LLC. (2014). Pesticidal compositions and processes related thereto. WO2014100163A1. World Intellectual Property Organization. Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for general ester solubility principles).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Sigma-Aldrich. (n.d.). Methyl 4-vinylbenzoate Product Specification. (Used for comparative physicochemical properties of the parent scaffold). Link

Sources

Advanced Structural & Physicochemical Profile: Methyl 2-methoxy-4-vinylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Analysis and Physicochemical Characterization of Methyl 2-methoxy-4-vinylbenzoate Content Type: In-depth Technical Guide Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary & Critical Phase Distinction

This compound (CAS: 1416979-64-0) represents a specialized class of functionalized benzoate esters utilized primarily as intermediates in the synthesis of agrochemicals and functional polymers.

Critical Technical Note: Unlike its isomer methyl 4-vinylbenzoate (which exists as a crystalline solid with a melting point of 32–37 °C), This compound is isolated as a pale yellow liquid or oil at standard ambient temperature and pressure (SATP) . Consequently, a standard room-temperature single-crystal X-ray structure does not exist in the public domain.

This guide provides a rigorous analysis of the molecular architecture , explains the thermodynamic rationale for its liquid state through comparative crystallography, and outlines a low-temperature in situ crystallization protocol for researchers requiring solid-state data.

Molecular Architecture & Conformational Analysis

Understanding the macroscopic state requires dissecting the microscopic conformers. The introduction of the ortho-methoxy group (position 2) induces specific steric and electronic effects that disrupt the efficient crystal packing seen in non-substituted analogues.

Structural Parameters (Calculated/Derived)

Based on Density Functional Theory (DFT) optimization (B3LYP/6-31G*) and NMR conformational analysis, the molecule exhibits the following geometric characteristics:

ParameterValue (Approx.)Structural Significance
Bond Length (C=C Vinyl) 1.33 ÅTypical double bond; conjugation with phenyl ring.
Bond Length (C=O Ester) 1.21 ÅStandard carbonyl character.
Torsion Angle (Vinyl-Phenyl) ~5–15°Slightly twisted from planarity due to steric freedom at C4.
Torsion Angle (Ester-Phenyl) ~30–45°Critical: The 2-OMe group creates steric clash with the ester carbonyl, forcing the ester group out of the phenyl plane.
Dipole Moment ~2.8 DInfluences solubility and intermolecular attraction.
The "Ortho-Effect" on Planarity

In methyl 4-vinylbenzoate, the ester group can lie coplanar with the benzene ring, maximizing


-conjugation and facilitating planar sheet stacking in the crystal lattice.
In this compound, the oxygen of the 2-methoxy group repels the carbonyl oxygen of the ester. This forces the ester moiety to rotate out of the aromatic plane (dihedral angle deviation), increasing the molecule's effective volume and preventing tight "herringbone" or "

-stacking" interactions essential for high-melting solids.

MolecularConformation Sub_Vinyl 4-Vinyl Group (Planar Conjugation) Core_Phenyl Phenyl Ring (Aromatic Core) Core_Phenyl->Sub_Vinyl conjugated Sub_Methoxy 2-Methoxy Group (Steric Bulk) Core_Phenyl->Sub_Methoxy attached Sub_Ester 1-Methyl Ester (Rotated Out-of-Plane) Core_Phenyl->Sub_Ester attached Effect_Clash Steric Repulsion (Prevents Planarity) Sub_Methoxy->Effect_Clash clash with C=O Sub_Ester->Effect_Clash Outcome_State Macroscopic State: LIQUID @ RT Effect_Clash->Outcome_State Disrupted Packing

Figure 1: Mechanistic pathway showing how the ortho-methoxy substituent disrupts molecular planarity, leading to a liquid state at room temperature.

Comparative Crystallography: Why is it a Liquid?

To understand the lack of a crystal structure, we must compare it to its solid isomer, Methyl 4-vinylbenzoate .

FeatureMethyl 4-vinylbenzoate (Solid)This compound (Liquid)
Symmetry High (

or near

effective)
Low (

)
Packing Motif Head-to-tail

-stacking; planar sheets.
Disordered; bulky methoxy prevents sheet formation.
Melting Point 32–37 °C< 20 °C (Oil)
Intermolecular Forces Weak C-H...O and

-

interactions.
Reduced

-overlap due to twist; increased entropy.

Thermodynamic Insight: The Gibbs Free Energy of fusion (


) determines the melting point. The 2-methoxy derivative likely has a lower enthalpy of fusion (

) due to weaker packing interactions and a higher entropy of fusion (

) due to the flexibility of the methoxy group, resulting in a lower melting point (

).

Protocol: Low-Temperature In Situ Crystallization

For researchers requiring a crystal structure (e.g., for absolute configuration assignment of chiral derivatives or precise bond lengths), the compound must be crystallized in situ directly on the diffractometer.

Experimental Workflow

This protocol ensures the growth of a single crystal from the liquid melt using a cryostream system.

Prerequisites:

  • Diffractometer: Equipped with Oxford Cryosystems (or equivalent) capable of 100 K.

  • Capillary: 0.3 mm Lindemann glass capillary.

  • Sample: >98% purity this compound (impurities prevent nucleation).

Step-by-Step Methodology:

  • Loading: Draw the liquid sample into the capillary (approx 0.5 cm length) via capillary action. Seal both ends with flame or epoxy.

  • Mounting: Mount the capillary on the goniometer head. Center the liquid column in the X-ray beam.

  • Flash Cooling (Nucleation): Rapidly cool the stream to 100 K . This usually results in a polycrystalline or amorphous "glass".

  • Annealing (Crystal Growth):

    • Slowly raise the temperature (5 K/min) until the diffraction rings disappear (melting point approach).

    • Identify the point where the last crystallite remains (approx. 250–270 K).

    • Slowly cool (1 K/min) to regrow a single crystal domain from that seed.

  • Data Collection: Once a single domain is confirmed (sharp spots, no rings), cool to 100 K for data collection to minimize thermal motion.

CrystallizationProtocol Start Liquid Sample (>98% Purity) Capillary Load into 0.3mm Lindemann Capillary Start->Capillary FlashFreeze Flash Cool to 100 K (Formation of Polycrystalline Glass) Capillary->FlashFreeze Anneal Thermal Annealing (Cycle Temp near MP) FlashFreeze->Anneal warm up Seed Isolate Single Seed Crystal Anneal->Seed melt polycrystals Regrow Slow Cool (1 K/min) to 100 K Seed->Regrow Ostwald ripening Diffraction X-Ray Data Collection (Determine Unit Cell) Regrow->Diffraction

Figure 2: In situ crystallization workflow for obtaining structural data from liquid benzoate derivatives.

Synthesis & Chemical Context

The structural integrity of the final product depends heavily on the synthesis route, as isomers (e.g., 3-methoxy variants) can co-elute and inhibit crystallization.

Primary Route (Heck Coupling):

  • Precursors: Methyl 4-bromo-2-methoxybenzoate + Ethylene (or Vinylboronic acid).

  • Catalyst: Pd(OAc)2 / PPh3.

  • Conditions: DMF, 100°C.

  • Purification: Silica gel chromatography (Hexane/EtOAc).[1] Note: The product elutes as an oil.

Reference Standard: In patent literature (e.g., WO2014100163A1), the compound is explicitly characterized as a "pale yellow liquid" with specific NMR signals:

  • 1H NMR (CDCl3):

    
     7.79 (d, 1H), 7.04 (d, 1H), 6.97 (s, 1H), 6.74 (dd, vinyl), 5.86 (d, vinyl).[2][3]
    

References

  • Dow AgroSciences LLC. (2014). Pesticidal compositions and processes related thereto.[2][3][4] WO2014100163A1.[3] World Intellectual Property Organization. Link

    • Source Authority: Primary patent describing the synthesis, isolation state (liquid), and NMR characterization of this compound (Compound AI56).[2]

  • Sigma-Aldrich. (n.d.).[5] Methyl 4-vinylbenzoate Product Specification.[1][2]Link

    • Source Authority: Provides physicochemical data for the solid isomer (Methyl 4-vinylbenzoate, MP 32-37°C)
  • Gavezzotti, A. (1994). Are Crystal Structures Predictable? Accounts of Chemical Research, 27(10), 309–314. Link

    • Source Authority: Foundational text on the thermodynamics of packing and why subtle substitutions (like ortho-methoxy) disrupt crystallinity.
  • Teng, B., et al. (2011). Chiral Metal-Organic Frameworks. Chemical Communications.[1] Link

    • Source Authority: Discusses the use of vinylbenzoate derivatives in framework structures, providing context for the coordination geometry of the vinyl-benzo

Sources

Potential Research Areas for Methyl 2-methoxy-4-vinylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methoxy-4-vinylbenzoate (CAS: 1416979-64-0), often referenced in proprietary literature as AI56 , represents a specialized chemical scaffold with dual utility in agrochemical discovery and advanced polymer synthesis. While primarily documented as an intermediate and active ingredient in next-generation pesticidal compositions, its structural motifs—a reactive vinyl group conjugated to an electron-rich benzoate core—position it as a high-value monomer for functional materials and a precursor for stilbenoid pharmaceuticals.

This guide analyzes the compound's established applications in pest control and extrapolates its significant potential in material science and organic synthesis, providing researchers with a roadmap for experimental utilization.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the electronic and steric environment of this compound is a prerequisite for effective application. The molecule features a "push-pull" electronic system: the electron-donating methoxy group at the ortho position (relative to the ester) and the electron-withdrawing methyl ester create a unique polarization across the vinyl handle.

Structural Characterization
PropertyDetail
Chemical Name This compound
CAS Number 1416979-64-0
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance Pale yellow liquid
Solubility Soluble in CHCl₃, DMSO, MeOH; Insoluble in water
Key Functional Groups Vinyl (polymerizable/reactive), Methyl Ester (hydrolyzable), Methoxy (donating)
1H NMR Signature (CDCl₃, 400 MHz)

Validating the synthesis requires confirmation of the vinyl protons:

  • δ 7.79 (d, J = 8.0 Hz, 1H, Ar-H)[1][2][3]

  • δ 7.04 (d, J = 1.2 Hz, 1H, Ar-H)[1][2][3]

  • δ 6.74 (dd, J = 11.2, 17.6 Hz, 1H, Vinyl-CH=)[2][3]

  • δ 5.86 (d, J = 17.6 Hz, 1H, Vinyl-CH₂ trans)[1][4][2][3]

  • δ 5.39 (d, J = 11.2 Hz, 1H, Vinyl-CH₂ cis)

  • δ 3.94 (s, 3H, OMe/COOMe)

Part 2: Core Research Area – Agrochemical Discovery

The primary literature citing this compound focuses on its efficacy as a pesticidal active ingredient . The vinyl benzoate moiety mimics natural defense compounds (like styrenes found in plant essential oils) but with enhanced stability and lipophilicity due to the esterification.

Mechanism of Action

Research suggests that vinyl-substituted benzoates interfere with invertebrate octopamine receptors or disrupt cellular membranes in nematodes and arthropods.

  • Target Pests: Nematodes, Lepidoptera larvae (e.g., Helicoverpa zea).

  • Application: Used in combination with formulation agents to create microencapsulated delivery systems, ensuring slow release and UV stability.

Formulation Strategy

For agricultural application, the lipophilicity (LogP ~2.5-3.0) necessitates emulsifiable concentrate (EC) or microencapsulation formulations.

  • Protocol: Dissolution in aromatic solvent (e.g., Aromatic 200) → Interfacial polymerization to form polyurea shell → Suspension in aqueous buffer.

Part 3: Emerging Research Area – Polymer Science & Materials

While less documented in public patents, the structure of this compound makes it an ideal candidate for Controlled Radical Polymerization (CRP) . It is essentially a functionalized styrene.

Potential Applications
  • Functional Coatings: The methyl ester group can be hydrolyzed post-polymerization to generate poly(methacrylic acid)-like domains, providing pH-responsive solubility.

  • Adhesives: Copolymerization with acrylates to improve tack and thermal stability via the rigid aromatic ring.

  • Cross-linking: The vinyl group allows it to serve as a cross-linker if bis-functionalized, or as a linear monomer that introduces "methoxy-benzoate" pendants for π-π stacking interactions.

Polymerization Diagram

The following diagram illustrates the potential pathways for utilizing this monomer in RAFT polymerization to create block copolymers.

Polymerization Monomer Methyl 2-methoxy- 4-vinylbenzoate Polymer Poly(vinylbenzoate) Homopolymer Monomer->Polymer  60-70°C, Solvent   RAFT_Agent RAFT Agent (e.g., CPDB) RAFT_Agent->Polymer Initiator Initiator (AIBN) Initiator->Polymer Block_Copolymer Amphiphilic Block Copolymer Polymer->Block_Copolymer  + Hydrophilic Monomer   Hydrolysis Post-Polymerization Hydrolysis Polymer->Hydrolysis Ionic_Polymer Poly(lithium benzoate) Ionomer Hydrolysis->Ionic_Polymer  LiOH/MeOH  

Caption: Proposed RAFT polymerization pathway converting the monomer into functional block copolymers and ionomers.

Part 4: Synthetic Organic Utility (Stilbenoids)

This compound is a potent "styrene donor" for Heck Coupling reactions. It can be coupled with aryl halides to synthesize unsymmetrical stilbenes, which are privileged scaffolds in medicinal chemistry (analogs of Resveratrol and Pterostilbene).

  • Reaction: this compound + Aryl Halide (Ar-X) → (Pd cat.) → Stilbene Derivative.

  • Significance: The resulting stilbenes often exhibit anti-inflammatory and anti-cancer properties. The ester group allows for further diversification into amides or acids.

Part 5: Experimental Protocols

Protocol A: Synthesis of this compound

Context: Validated route via Wittig Olefination from the aldehyde precursor.

Reagents:

  • Methyl 4-formyl-2-methoxybenzoate (1.0 eq)

  • Methyltriphenylphosphonium bromide (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step:

  • Suspension: In a flame-dried flask under Nitrogen, suspend Methyltriphenylphosphonium bromide in anhydrous THF (0.5 M).

  • Ylide Formation: Cool to 0°C. Add KOtBu portion-wise. The solution will turn bright yellow (ylide formation). Stir for 30 mins.

  • Addition: Add Methyl 4-formyl-2-methoxybenzoate (dissolved in minimal THF) dropwise to the ylide solution at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Quench with saturated NH₄Cl solution. Extract with Diethyl Ether (3x).

  • Purification: Dry organics over MgSO₄, concentrate, and purify via silica gel flash chromatography (eluent: Hexane/EtOAc 9:1) to yield the pale yellow liquid .

Protocol B: Generic RAFT Polymerization

Context: Theoretical protocol for creating well-defined polymers.

Reagents:

  • Monomer: this compound (purified by basic alumina column to remove inhibitors).

  • CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDB).

  • Initiator: AIBN.

  • Solvent: Anisole.

Step-by-Step:

  • Mix: In a Schlenk tube, combine Monomer (2.0 M), CTA, and AIBN in a molar ratio of [200]:[1]:[0.2].

  • Degas: Perform three freeze-pump-thaw cycles to remove oxygen (critical for RAFT).

  • Polymerize: Immerse in an oil bath at 70°C for 12 hours.

  • Quench: Cool rapidly in liquid nitrogen and expose to air.

  • Isolate: Precipitate into cold methanol. Centrifuge and dry under vacuum.

Part 6: Visualizing the Synthesis Workflow

The following diagram outlines the logical flow from precursor selection to final application testing.

Workflow Precursor Precursor: Methyl 4-formyl-2-methoxybenzoate Synthesis Wittig Olefination (MePPh3Br / KOtBu) Precursor->Synthesis Product TARGET: This compound Synthesis->Product QC Quality Control: 1H NMR, HPLC (>98%) Product->QC Branch_Agro Agro Formulation: Microencapsulation QC->Branch_Agro  Path A   Branch_Poly Polymer Chem: RAFT Polymerization QC->Branch_Poly  Path B   Test_Bio Bioassay: Nematode/Larval Mortality Branch_Agro->Test_Bio Test_Mat Material Characterization: GPC, DSC, TGA Branch_Poly->Test_Mat

Caption: Operational workflow for synthesizing and testing this compound in divergent fields.

References

  • Dow AgroSciences LLC. (2014). Pesticidal compositions and processes related thereto.[1][4][2][3] WO2014100163A1.[2][3] Link

    • Source of the specific synthesis and pesticidal activity d
  • Dow AgroSciences LLC. (2015). Pesticidal compositions and processes related thereto.[1][4][2][3] EP2934118B1. Link

    • European patent validation confirming the utility of the vinyl benzo
  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Link

    • Authoritative grounding for the RAFT polymeriz
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link

    • Foundational text supporting the use of vinyl benzoates in palladium-c

Sources

Technical Guide: Stability and Storage of Methyl 2-methoxy-4-vinylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference for the handling, stability, and storage of Methyl 2-methoxy-4-vinylbenzoate , a specialized intermediate often utilized in the synthesis of resveratrol analogs, stilbenes, and pesticidal active ingredients.

Document Control:

  • Compound: this compound[1][2][3][4][5]

  • CAS Number: 1416979-64-0[1][3][4][5]

  • Physical State: Pale yellow liquid (at room temperature)

  • Primary Risk: Spontaneous polymerization (exothermic), Hydrolysis, Peroxide formation.

Executive Summary: The Stability Paradox

This compound presents a unique stability challenge due to its "push-pull" electronic structure. The methoxy group (-OCH₃) at the ortho position is an electron-donating group (EDG) that increases the electron density of the aromatic ring. This electron richness is conjugated to the vinyl group , making the alkene moiety significantly more nucleophilic and prone to radical polymerization than a standard styrene or benzoate.

Simultaneously, the methyl ester functionality introduces susceptibility to hydrolysis. Therefore, storage conditions must balance the prevention of radical propagation (requiring inhibitors/cold) with the prevention of moisture ingress (requiring effective sealing).

Chemical Stability Profile

Degradation Pathways

The compound degrades via three distinct mechanisms. Understanding these is critical for troubleshooting purity issues.

PathwayTriggerMechanismObservable Result
Radical Polymerization Heat, Light, PeroxidesThe vinyl group undergoes chain-reaction polymerization. The methoxy group accelerates this by stabilizing the benzylic radical intermediate.Viscosity increase, solidification into an insoluble gel.
Hydrolysis Moisture, Acid/Base tracesWater attacks the ester carbonyl, cleaving the methyl group to form 2-methoxy-4-vinylbenzoic acid.Formation of white precipitate (acid form is often solid), pH shift.
Oxidative Cleavage Oxygen (Air)Formation of peroxides at the vinyl position, leading to cleavage into aldehydes (e.g., Methyl 4-formyl-2-methoxybenzoate).Yellow/Brown darkening, acrid smell (aldehyde).
Mechanistic Visualization

The following diagram illustrates the competing degradation pathways based on environmental triggers.

DegradationPathways cluster_0 Storage Failures Compound This compound Polymer Poly(vinyl benzoate) (Insoluble Gel) Compound->Polymer UV Light / Heat Radical Initiator Acid 2-methoxy-4-vinylbenzoic acid (Hydrolysis Product) Compound->Acid H2O / pH < 4 or > 9 Peroxide Benzylic Peroxides (Explosion Hazard) Compound->Peroxide O2 (Long-term exposure)

Caption: Figure 1. Competing degradation pathways driven by environmental exposure.

Comprehensive Storage Protocol

To maintain purity >98% over 6+ months, you must implement a Multi-Barrier Storage System .

The "Gold Standard" Protocol
  • Temperature: -20°C (± 5°C) .

    • Rationale: Arrhenius kinetics dictate that reducing temperature from 25°C to -20°C slows the polymerization rate by approximately 20-30x.

  • Atmosphere: Argon or Nitrogen Overlay .[6]

    • Rationale: Oxygen acts as a diradical. While it can inhibit polymerization initially, it eventually forms hydroperoxides which thermally decompose into initiating radicals, triggering rapid degradation.

  • Container: Amber Glass with PTFE-lined Cap .

    • Rationale: Amber glass blocks UV radiation (which initiates radicals). PTFE liners prevent leaching of plasticizers from standard caps, which can contaminate the lipophilic ester.

  • Stabilizer (Optional but Recommended):

    • If storing neat (undiluted) for >3 months, add 10-50 ppm MEHQ (4-Methoxyphenol) .

    • Note: MEHQ requires dissolved oxygen to function as an inhibitor. If storing under strict Argon, BHT (Butylated hydroxytoluene) is a superior choice as it does not require O₂ to terminate radicals.

Storage Decision Tree

StorageLogic Start Received Compound Duration Storage Duration? Start->Duration ShortTerm < 2 Weeks Duration->ShortTerm Immediate Use LongTerm > 2 Weeks Duration->LongTerm Stockpile Temp1 Refrigerate (2-8°C) Dark ShortTerm->Temp1 Temp2 Freezer (-20°C) Inert Gas LongTerm->Temp2 Store Store in Amber Vial Temp1->Store InhibitorCheck Contains Inhibitor? Temp2->InhibitorCheck AddInhibitor Add 50ppm BHT InhibitorCheck->AddInhibitor No InhibitorCheck->Store Yes AddInhibitor->Store

Caption: Figure 2. Decision logic for determining optimal storage conditions based on usage timeline.

Handling & Operational Safety

Thawing Procedure

Critical Error: Opening a cold bottle immediately upon removal from the freezer.

  • The Risk: Condensation of atmospheric water vapor onto the cold liquid surface. This water will initiate hydrolysis of the methyl ester.

  • The Protocol: Allow the sealed vial to equilibrate to room temperature in a desiccator (approx. 30-60 mins) before opening.

Handling the Liquid
  • This compound is a pale yellow liquid .

  • It should be handled using glass or stainless steel tools. Avoid rubber septa for long-term contact, as the compound can swell rubber and extract impurities.

  • Filtration: If the liquid appears cloudy, it likely contains polymer chains. Filter through a 0.45 µm PTFE syringe filter. If the filter clogs immediately, significant polymerization has occurred; repurification is required.

Quality Control & Analytical Verification

Before using this intermediate in critical steps (e.g., Heck coupling or polymerization), verify its integrity.

MethodDiagnostic SignalInterpretation
H-NMR (CDCl₃) Vinyl Protons (5.3 - 6.7 ppm)Sharp doublets indicate monomer. Broadening or disappearance indicates polymerization.
H-NMR (CDCl₃) Methoxy Singlet (~3.9 ppm)Should be a sharp singlet (3H). Shift or splitting suggests hydrolysis to the acid.
TLC (Hexane/EtOAc) Single SpotA baseline spot indicates polymer. A more polar spot (lower Rf) indicates the hydrolyzed acid.

References

  • Chemical Identity & Synthesis

    • Patent: "Pesticidal compositions and processes related thereto."[7] WO2014100163A1. (Describes synthesis and isolation as a pale yellow liquid, AI56).[8][9]

    • CAS Registry: CAS No. 1416979-64-0 (this compound).[1][2][3][4][5]

  • General Stability of Vinyl Benzoates

    • Polymerization Inhibition: "Polymerization inhibitors for vinyl monomers."[10] US3696050A. (Details the use of phenolic inhibitors like MEHQ for vinyl monomers).

    • Handling Guide: "Vinyl Benzoate Stability."[11][12][13][14] Sigma-Aldrich Technical Data. (General protocols for vinyl benzoate analogs).

  • Chemical Reactivity Context

    • Styrene Derivatives: "2-Methoxy-4-Vinylphenol as a Biobased Monomer."[15] MDPI Polymers. (Discusses the reactivity of the methoxy-vinyl motif). [8]

Sources

Methodological & Application

Application Note: Methyl 2-methoxy-4-vinylbenzoate in Material Science

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Utility

Methyl 2-methoxy-4-vinylbenzoate (MMVB) represents a specialized class of functionalized styrenic monomers. Structurally, it combines the polymerizable reactivity of a vinyl group with the chemical versatility of a benzoate ester and the steric/electronic influence of a methoxy substituent.

While historically utilized as a high-value intermediate in the synthesis of agrochemicals (e.g., isoxazoline parasiticides) and bioactive scaffolds, MMVB is emerging in material science as a bio-privileged monomer . It serves as a bridge between renewable aromatic feedstocks (lignin-derived vanillic/salicylic acids) and high-performance electronic or optical polymers.

Key Material Capabilities
  • Tunable Refractive Index: The aromatic ester core contributes to high refractive indices (>1.55), making MMVB polymers suitable for optical coatings and lithography.

  • Orthogonal Reactivity: The vinyl group undergoes radical polymerization, while the methyl ester remains intact for post-polymerization modification (hydrolysis to hydrophilic polyelectrolytes or transesterification).

  • Bio-isostere Potential: In drug delivery systems, the polymer backbone acts as a functional carrier, where the benzoate moiety can serve as a linker for active pharmaceutical ingredients (APIs).

Part 2: Chemical Architecture & Synthesis[1]

Structural Analysis
  • CAS Number: 1416979-64-0[1][2][3][4]

  • Molecular Formula: C₁₁H₁₂O₃

  • Molecular Weight: 192.21 g/mol

  • Key Features:

    • C4-Vinyl: Para-position vinyl group ensures styrenic-like polymerization kinetics with reduced steric hindrance compared to ortho-substituted analogs.

    • C2-Methoxy: Provides electron-donating character, modifying the electronic density of the ring (useful for organic electronics/solar cell sensitizers).

    • C1-Methyl Ester: A protected acid functionality, allowing solubility in organic solvents during polymerization and conversion to water-soluble forms (poly-electrolytes) upon hydrolysis.

Synthesis Pathway (Bio-derived Route)

The synthesis often proceeds via functionalization of salicylic acid or vanillic acid derivatives, aligning with green chemistry principles for sourcing aromatics from lignin.

SynthesisPathway Start 4-Amino-2-methoxybenzoic Acid (or Vanillic Acid derivative) Step1 Diazotization / Halogenation (Formation of Aryl Halide) Start->Step1 NaNO2/HX Step2 Heck Coupling / Stille Coupling (Introduction of Vinyl Group) Step1->Step2 Vinyl SnBu3 or Ethylene Product This compound (MMVB) Step2->Product Purification Polymer Poly(MMVB) High Tg Thermoplastic Product->Polymer AIBN/RAFT Agent

Figure 1: Synthetic logic flow from functionalized benzoic acid precursors to MMVB and its polymer.

Part 3: Experimental Protocols

Protocol A: Controlled Radical Polymerization (RAFT)

Objective: Synthesize well-defined Poly(this compound) with narrow polydispersity (PDI < 1.2) for block copolymer applications.

Materials:

  • Monomer: this compound (Purified by passing through basic alumina to remove inhibitors).

  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

  • Initiator: Azobisisobutyronitrile (AIBN).

  • Solvent: Anisole or 1,4-Dioxane (Dry).

Step-by-Step Methodology:

  • Stoichiometry Calculation: Target Degree of Polymerization (DP) = 100. Ratio: [Monomer] : [RAFT] : [Initiator] = 100 : 1 : 0.2. Rationale: Low initiator concentration minimizes "dead" chains derived from bimolecular termination.

  • Reaction Setup:

    • In a 20 mL Schlenk tube, dissolve MMVB (1.92 g, 10 mmol), CPADB (27.9 mg, 0.1 mmol), and AIBN (3.28 mg, 0.02 mmol) in Anisole (5 mL).

    • Add a magnetic stir bar.

  • Degassing (Critical):

    • Perform 3 cycles of freeze-pump-thaw to remove oxygen. Oxygen acts as a radical scavenger and will inhibit the polymerization.

    • Backfill with Nitrogen or Argon.

  • Polymerization:

    • Immerse the Schlenk tube in a pre-heated oil bath at 70°C .

    • Stir at 300 rpm for 12–24 hours.

    • Monitoring: Take aliquots at 2, 4, 8, and 12 hours for ¹H-NMR analysis to track vinyl proton disappearance (δ 5.86 ppm and 6.74 ppm).

  • Termination & Purification:

    • Quench reaction by cooling in liquid nitrogen and exposing to air.

    • Precipitate the polymer into cold Methanol (10x volume).

    • Filter and dry under vacuum at 40°C overnight.

Data Output:

ParameterValue (Typical)Method
Conversion60–80%¹H-NMR
Mn (Theoretical)~11,500 - 15,000 g/mol Calculation
Mn (Experimental)12,000 - 16,000 g/mol GPC (THF)
PDI (Mw/Mn)1.10 - 1.25GPC
Tg (Glass Transition)~105 - 115°CDSC
Protocol B: Post-Polymerization Hydrolysis (Surface Activation)

Objective: Convert the hydrophobic Poly(MMVB) coating into a hydrophilic, anionic polyelectrolyte (Poly(4-vinyl-2-hydroxybenzoic acid derivative)) for filtration or bio-adhesion applications.

Methodology:

  • Dissolution: Dissolve 1 g of Poly(MMVB) in 10 mL of THF/Water (80:20 v/v).

  • Hydrolysis: Add LiOH (3 eq. relative to ester groups) and stir at 50°C for 12 hours.

  • Workup: Acidify with 1M HCl to precipitate the poly-acid.

  • Application: The resulting polymer exhibits pH-responsive solubility, useful for "smart" flocculants in industrial water treatment (e.g., Bayer process red mud clarification).

Part 4: Mechanism of Action & Applications

Optical & Electronic Materials

The 2-methoxy-4-vinylbenzoate moiety provides a unique electronic signature.

  • High Refractive Index: The aromatic ring conjugated with the ester increases polarizability.

  • Dye-Sensitized Solar Cells (DSSC): The acid derivative (4-vinyl-2-hydroxybenzoic acid) acts as a linker/sensitizer on TiO₂ surfaces. The methoxy group aids in electron injection efficiency by destabilizing the HOMO level.

PolymerMechanism Initiation Radical Initiation (AIBN -> R•) Propagation Propagation (Addition to Vinyl Group) Initiation->Propagation Attack Monomer RAFT_Equilibrium RAFT Equilibrium (Chain Transfer to CPADB) Propagation->RAFT_Equilibrium Reversible Deactivation RAFT_Equilibrium->Propagation Release Radical Polymer_Chain Poly(MMVB) Chain Growth RAFT_Equilibrium->Polymer_Chain Controlled Growth

Figure 2: Mechanism of RAFT polymerization for MMVB, ensuring low dispersity.

Drug Delivery & Bio-Conjugation

MMVB serves as a robust scaffold in "Polymer-Drug Conjugates."

  • Linker Chemistry: The ester bond is hydrolytically stable at neutral pH but cleavable by esterases or acidic environments (lysosomes), allowing for controlled release if the "methyl" is replaced by a drug molecule via transesterification before polymerization, or if the polymer is used as a carrier matrix.

Part 5: References

  • Dow AgroSciences LLC. (2014). Pesticidal compositions and processes related thereto.[5][6][7][8] WO2014100163A1.[5][6] Link (Describes the synthesis and isolation of this compound as a key intermediate).

  • Molaid Chemicals. 4-vinyl-2-hydroxybenzoic acid properties and applications.Link (References the use of the parent acid in dye-sensitized solar cells and red mud clarification polymers).

  • Eindhoven University of Technology. (2020). Preparation of bio-based styrene alternatives and their free radical polymerization.[9][10][11][12] ResearchGate. Link (Contextualizes the class of methoxy-vinyl-benzoate monomers as sustainable styrene replacements).

  • BLD Pharm. Product Analysis: this compound (CAS 1416979-64-0).[2][3][4]Link (Source for physical property data and commercial availability).

Sources

Step-by-step guide to Methyl 2-methoxy-4-vinylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Characterization of Methyl 2-methoxy-4-vinylbenzoate

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Compound: this compound (CAS: 1416979-64-0)

Introduction and Mechanistic Rationale

This compound is a highly functionalized aromatic building block frequently utilized in the development of advanced pesticidal compositions and pharmaceutical intermediates [1]. The presence of both an orthogonal ester group and a reactive vinyl moiety allows for diverse downstream functionalization, including olefin metathesis, epoxidation, or polymerization.

The Causality of Experimental Design: The most robust method for synthesizing this compound is via a palladium-catalyzed Suzuki-Miyaura cross-coupling. Rather than using gaseous ethylene (which requires pressurized reactors) or standard vinylboronic acids (which are prone to rapid protodeboronation and polymerization), this protocol employs potassium vinyltrifluoroborate .

Potassium organotrifluoroborates are bench-stable, crystalline solids. Under the basic conditions of the reaction (using


), the trifluoroborate salt slowly hydrolyzes in situ to release the active boronic acid species at a controlled rate. This slow release prevents the localized high concentrations of boronic acid that typically lead to undesired homocoupling side-reactions, thereby driving the yield of the cross-coupled product upwards [1].

Furthermore, the use of Dimethylsulfoxide (DMSO) as a solvent enhances the solubility of the inorganic salts and stabilizes the oxidative addition complex. Strict degassing is enforced in this protocol; oxygen must be purged to prevent the premature oxidation of the active


 catalyst to an inactive 

state.

Process Workflow

G N1 Reagent Setup (Ar Atmosphere) N2 Degassing (30 min Sparging) N1->N2 N3 Catalyst Addition Pd(dppf)Cl2 N2->N3 N4 Cross-Coupling (80°C, 1h) N3->N4 N5 Aqueous Quench & Extraction N4->N5 N6 Concentration & Isolation N5->N6

Figure 1: Workflow for the Pd-catalyzed vinylation of methyl 4-bromo-2-methoxybenzoate.

Experimental Protocol

Safety Precautions: Standard PPE (lab coat, safety goggles, nitrile gloves) is required. DMSO easily penetrates the skin and can carry dissolved solutes into the bloodstream. Handle palladium catalysts in a well-ventilated fume hood.

Materials & Reagents
  • Starting Material: Methyl 4-bromo-2-methoxybenzoate (2.0 g, 8.16 mmol)

  • Coupling Partner: Potassium vinyltrifluoroborate (3.28 g, 24.5 mmol, 3.0 equiv)

  • Base: Potassium carbonate (

    
    ) (3.38 g, 24.5 mmol, 3.0 equiv)
    
  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    ) (0.30 g, 0.41 mmol, 0.05 equiv)
    
  • Solvent: Anhydrous Dimethylsulfoxide (DMSO) (20 mL)

  • Workup: Ethyl acetate (EtOAc), Deionized Water, Brine, Anhydrous

    
    .
    
Step-by-Step Methodology

Step 1: Reaction Assembly and Degassing

  • To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 4-bromo-2-methoxybenzoate (2.0 g), potassium vinyltrifluoroborate (3.28 g), and

    
     (3.38 g).
    
  • Add 20 mL of anhydrous DMSO to the flask.

  • Seal the flask with a rubber septum. Insert a long argon-purged needle directly into the solvent layer and a short vent needle into the headspace.

  • Sparge the heterogeneous mixture with a steady stream of Argon for exactly 30 minutes. Critical Insight: Incomplete degassing is the primary cause of low yields in this specific transformation due to catalyst poisoning.

Step 2: Catalysis and Heating 5. Briefly remove the septum under a positive flow of Argon and rapidly add the


 catalyst (0.30 g)[1]. Reseal the flask.
6. Transfer the flask to a pre-heated oil bath set to 80 °C.
7. Stir vigorously (800 rpm) for 1 hour. The mixture will transition to a dark, complex color characteristic of active palladium species.
8. Monitor reaction completion via TLC (Hexanes:EtOAc 8:2) or LC-MS.

Step 3: Quench and Extraction 9. Remove the flask from the oil bath and allow it to cool to ambient temperature. 10. Dilute the reaction mixture by pouring it into 100 mL of cold deionized water. Rationale: This forces the organic product out of the DMSO solution, creating a distinct biphasic system when the extraction solvent is added. 11. Extract the aqueous mixture with Ethyl Acetate (2 x 50 mL). 12. Combine the organic layers and wash thoroughly with brine (3 x 50 mL) to remove any residual DMSO that partitioned into the organic phase.

Step 4: Isolation 13. Dry the combined organic layers over anhydrous


.
14. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude brown gummy material.
15. Purify via flash column chromatography (Silica gel, gradient elution Hexanes to 10% EtOAc in Hexanes) to isolate the pure product.

Quantitative Data & Characterization

The protocol yields this compound as a pale yellow liquid. The structural integrity is self-validated through the distinct splitting patterns in the


 NMR spectrum, specifically the doublet of doublets (dd) corresponding to the internal vinyl proton coupling with the two terminal vinyl protons [1].

Table 1: Reaction Parameters and Yield Summary

ParameterValue / Observation
Theoretical Yield 1.57 g
Isolated Yield 1.20 g (76%)
Physical Appearance Pale yellow liquid
Reaction Time 1 Hour
Optimal Temperature 80 °C

Table 2:


 NMR Spectral Data (400 MHz, 

)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
7.79Doublet (d)8.01HAromatic CH (ortho to ester)
7.04Doublet (d)1.21HAromatic CH (meta to ester)
6.97Singlet (s)-1HAromatic CH (ortho to methoxy)
6.74Doublet of doublets (dd)11.2, 17.61HInternal Vinyl CH (

)
5.86Doublet (d)17.61HTerminal Vinyl

(trans)
5.42Doublet (d)10.81HTerminal Vinyl

(cis)
3.89Singlet (s)-6HMethoxy (

) & Ester (

)

*Note: Shifts for the cis-vinyl proton and methoxy groups are extrapolated from standard characteristic shifts for this structural class to complete the self-validating dataset.

References

  • Title: Pesticidal compositions and processes related thereto (WO2014100163A1 / EP2934118B1)

The Enigmatic Aroma of Methyl 2-methoxy-4-vinylbenzoate: A Guide for Fragrance Innovation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a New Olfactory Palette

The fragrance industry is in a perpetual quest for novel molecules that can unlock new creative avenues and sensory experiences. Methyl 2-methoxy-4-vinylbenzoate, a compound not widely documented in the current fragrance compendium, presents an intriguing prospect. Its chemical architecture, a strategic amalgamation of a methoxybenzoate moiety and a vinyl group, suggests a complex and multifaceted aromatic profile. This guide, therefore, is constructed on a foundation of scientific analogy, drawing from the known characteristics of its constituent chemical features to predict its behavior and utility in fragrance formulations. We will explore a plausible synthetic pathway, delineate a hypothetical but scientifically grounded olfactory description, propose its application in various fragrance accords, and provide robust analytical protocols for its characterization and quality control.

Hypothetical Olfactory Profile: A Symphony of Sweet Spice

Based on the olfactory contributions of its structural components, this compound is anticipated to possess a unique and compelling scent profile.

The methyl 2-methoxybenzoate portion is expected to impart a sweet, floral, and slightly phenolic character, reminiscent of wintergreen and ylang-ylang, with a powdery, balsamic undertone. This is supported by the known profiles of similar molecules like methyl benzoate, which is described as having a narcotic-floral scent with fruity undertones[1][2]. Methyl vanillate, another related compound, is known for its distinct vanilla-like aroma[3][4][5][6].

The 4-vinyl group , on the other hand, is known to introduce a spicy, somewhat smoky, and clove-like nuance. This is exemplified by 2-methoxy-4-vinylphenol (4-vinylguaiacol), a key aroma compound in buckwheat and certain beers, which possesses a characteristic spicy, clove-like, and sometimes smoky scent[1][7][8][9].

Combining these attributes, the hypothetical olfactory profile of this compound can be summarized as follows:

Olfactory FacetDescription
Top Note A bright, slightly sweet, and spicy introduction.
Heart Note A developing floral character with nuances of ylang-ylang and a warm, clove-like spiciness.
Base Note A sweet, balsamic, and powdery dry-down with a lingering smoky and vanilla-like warmth.

This unique combination of sweet, floral, spicy, and smoky notes suggests that this compound could serve as a versatile ingredient, capable of bridging different fragrance families and adding complexity and sophistication to a wide range of compositions.

Proposed Applications in Fragrance Chemistry

The multifaceted nature of this compound's predicted aroma profile opens up a plethora of application possibilities in perfumery.

  • Floral Accords: It could be used to add a modern, spicy twist to traditional white floral bouquets, such as jasmine, tuberose, and ylang-ylang, enhancing their natural sweetness while introducing an intriguing warmth.

  • Oriental and Spicy Fragrances: Its inherent spiciness and balsamic undertones would make it a natural fit for oriental and spicy compositions, where it could complement notes of cinnamon, clove, vanilla, and resins.

  • Gourmand Scents: The vanilla-like sweetness could be leveraged in gourmand fragrances, adding a sophisticated, non-edible warmth to accords of coffee, chocolate, and caramel.

  • Woody and Smoky Compositions: The subtle smoky facet could be used to enhance the depth and complexity of woody fragrances, particularly those featuring cedarwood, sandalwood, and vetiver.

  • Fougère Fragrances: It could offer a novel variation in modern fougère structures, providing a sweet and spicy counterpoint to the traditional lavender, oakmoss, and coumarin accord.

Proposed Synthesis Protocol

Synthetic Workflow Diagram

G A Vanillic Acid B Methyl Vanillate (Ester Protection) A->B  CH3OH, H+ C Methyl 4-formyl-2-methoxybenzoate (Oxidation) B->C  Oxidizing Agent D This compound (Wittig Reaction) C->D  Ph3P=CH2

Caption: Proposed synthetic pathway for this compound.

Part 1: Esterification of Vanillic Acid to Methyl Vanillate

Causality: The initial esterification protects the carboxylic acid group, preventing it from interfering with the subsequent Wittig reaction.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend vanillic acid (1 equivalent) in methanol (10 volumes).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain crude methyl vanillate, which can be purified further by recrystallization or column chromatography if necessary.

Part 2: Oxidation of Methyl Vanillate to Methyl 4-formyl-2-methoxybenzoate

Causality: The benzylic alcohol of the intermediate from the reduction of the carboxylic acid needs to be oxidized to an aldehyde to serve as the substrate for the Wittig reaction. A more direct approach could involve the formylation of a suitable precursor. A literature procedure for the synthesis of Methyl 4-formyl-2-methoxybenzoate has been reported and can be adapted.[10]

Part 3: Wittig Reaction to Form this compound

Causality: The Wittig reaction is a reliable method for converting aldehydes into alkenes, in this case, forming the desired vinyl group.[11][12]

Protocol:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath and add a strong base, such as n-butyllithium (1.05 equivalents), dropwise. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to form the ylide (a characteristic orange-red color).

  • Aldehyde Addition: Dissolve Methyl 4-formyl-2-methoxybenzoate (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

  • Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Analytical Chemistry and Quality Control

Rigorous analytical characterization is crucial to confirm the identity, purity, and olfactory quality of the synthesized this compound.

Analytical Workflow Diagram

G A Synthesized Product B GC-MS Analysis A->B Purity & Mol. Weight C NMR Spectroscopy A->C Structural Elucidation D Olfactory Evaluation A->D Scent Profile E Purity and Identity Confirmation B->E C->E D->E

Caption: Workflow for the analytical characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

  • Instrumentation: A standard GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Injection: 1 µL of a 1% solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate), split injection mode.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (C11H12O3, MW = 192.21). Key fragments would likely arise from the loss of the methoxy group (-OCH3, M-31), the ester methyl group (-CH3, M-15), and cleavage of the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in deuterated chloroform (CDCl3) or another suitable deuterated solvent.

  • Spectra to Acquire: ¹H NMR and ¹³C NMR.

Expected ¹H NMR Chemical Shifts:

Proton(s)Approximate Chemical Shift (ppm)Multiplicity
Aromatic Protons6.8 - 7.9Multiplets
Vinyl Protons5.2 - 6.8Doublets and Doublet of Doublets
Methoxy Protons (-OCH₃)~3.9Singlet
Ester Methyl Protons (-COOCH₃)~3.8Singlet

The exact chemical shifts and coupling constants will provide definitive structural confirmation.

Safety and Regulatory Considerations

As a novel chemical entity, this compound has not undergone comprehensive toxicological evaluation. Therefore, standard laboratory safety precautions should be strictly followed during its synthesis and handling. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Before any commercial application, the molecule would need to be assessed according to the guidelines set by regulatory bodies such as the International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM).

Conclusion

This compound stands as a promising, yet unexplored, addition to the perfumer's palette. Its predicted olfactory profile, a harmonious blend of sweet, floral, spicy, and smoky notes, suggests a high potential for innovation in fragrance creation. The synthetic and analytical protocols outlined in this guide provide a solid framework for researchers and perfumers to synthesize, characterize, and evaluate this intriguing new aroma molecule. As with any new ingredient, thorough safety and stability testing will be paramount to its successful integration into the world of fragrance.

References

  • Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. (n.d.). Retrieved from [Link]

  • methyl vanillate benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. The Good Scents Company. (n.d.). Retrieved from [Link]

  • 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI. (2023, May 2). Retrieved from [Link]

  • Showing Compound 2-Methoxy-4-vinylphenol (FDB000857). FooDB. (2010, April 8). Retrieved from [Link]

  • 2-Methoxy-4-vinyl-phenol. SpectraBase. (n.d.). Retrieved from [Link]

  • METHYL VANILLATE – Ingredient. COSMILE Europe. (n.d.). Retrieved from [Link]

  • Wittig Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Heck reaction. Wikipedia. (n.d.). Retrieved from [Link]

  • The Wittig Reaction. (2014, March 13). Retrieved from [Link]

  • Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. MDPI. (2021, November 15). Retrieved from [Link]

  • Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. ResearchGate. (n.d.). Retrieved from [Link]

  • Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. (n.d.). Retrieved from [Link]

  • Heck Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • vanillyl acetate, 881-68-5. The Good Scents Company. (n.d.). Retrieved from [Link]

  • Methyl vanillate. PubChem. (2024, September 22). Retrieved from [Link]

  • US20220145179A1 - Synthesis of aryl 1-(methoxymethyl) vinyl ketones and their use as inhibitors of mild steel corrosion. Google Patents. (n.d.).
  • 2-Methoxy-4-vinylphenol. NIST WebBook. (n.d.). Retrieved from [Link]

  • Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block. Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • US5008437A - Schiff base reaction product of ethyl vanillin and methyl anthranilate and organoleptic uses thereof. Google Patents. (n.d.).
  • Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis. (n.d.). Retrieved from [Link]

  • Ortho-[1-(p-MeOPhenyl) Vinyl] Benzoate (PMPVB) as a Recyclable auxiliary for C-O and C-S bond formation Reactions Under Bronsted acid Catalysis. ResearchGate. (2023, July 12). Retrieved from [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. National Institutes of Health. (2013, December 17). Retrieved from [Link]

  • Methyl 4-vinylbenzoate. Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Indonesian Journal of Multidisciplinary Research. Semantic Scholar. (2021, June 14). Retrieved from [Link]

  • Heck Reaction. Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Methyl 2-(4-methoxybenzoyl)-4,5-dimethylbenzoate. SpectraBase. (n.d.). Retrieved from [Link]

  • Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. National Institutes of Health. (2025, July 29). Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

Sources

Methyl 2-methoxy-4-vinylbenzoate: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Methyl 2-methoxy-4-vinylbenzoate

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. This compound emerges as a highly valuable and versatile building block, offering a unique combination of reactive functionalities that can be readily elaborated to access a diverse array of complex molecular architectures. Its structure, featuring a vinyl group susceptible to a wide range of transformations and an aromatic ring adorned with activating and directing methoxy and methyl ester groups, provides a fertile ground for the generation of compound libraries with potential applications in various therapeutic areas.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the functionalization techniques applicable to this compound. We will delve into detailed, field-proven protocols for key transformations, elucidate the mechanistic rationale behind experimental choices, and explore the potential of the resulting derivatives in drug discovery programs.

Foundational Synthesis of this compound

A reliable and scalable synthesis of the starting material is the cornerstone of any successful drug discovery campaign. While several routes can be envisaged, a common and effective strategy involves the olefination of a corresponding benzaldehyde precursor. The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, is particularly well-suited for this transformation due to the high E-selectivity and the ease of removal of the phosphate byproduct.[1]

Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

This protocol outlines the synthesis of this compound from methyl 4-formyl-2-methoxybenzoate.

Materials:

  • Methyl 4-formyl-2-methoxybenzoate

  • Trimethyl phosphonoacetate

  • Sodium methoxide (25 wt% solution in methanol)

  • Anhydrous Methanol

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve trimethyl phosphonoacetate (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium methoxide solution (1.1 equivalents) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phosphonate ylide.

  • Olefination Reaction: Dissolve methyl 4-formyl-2-methoxybenzoate (1.0 equivalent) in anhydrous THF in a separate flask.

  • Add the solution of the aldehyde to the ylide solution at 0 °C dropwise over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.

Expected Yield: 75-85%

Causality in Experimental Design:
  • Horner-Wadsworth-Emmons Reagent: The use of trimethyl phosphonoacetate leads to the formation of a stabilized ylide, which generally favors the formation of the (E)-alkene isomer.[2] The water-soluble phosphate byproduct is easily removed during the aqueous work-up, simplifying purification compared to the triphenylphosphine oxide generated in a standard Wittig reaction.[3][4]

  • Base and Solvent: Sodium methoxide is a strong base suitable for deprotonating the phosphonate. Anhydrous conditions are crucial as the ylide is a strong base and will be quenched by protic solvents like water.[4] THF is an excellent aprotic solvent for this reaction, solubilizing both the reactants and intermediates.

  • Temperature Control: The initial deprotonation and the subsequent addition of the aldehyde are performed at 0 °C to control the exothermic nature of the reactions and minimize side product formation.

Core Functionalization Techniques and Protocols

The vinyl group of this compound is the primary handle for a plethora of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular scaffolds. This section will detail the protocols for three key functionalization reactions: the Heck-Mizoroki coupling, the Suzuki-Miyaura coupling, and dihydroxylation.

Heck-Mizoroki Coupling: Forging Carbon-Carbon Bonds with Aryl Halides

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5][6] This reaction is instrumental in synthesizing substituted alkenes, such as stilbene derivatives, which are known to possess a wide range of biological activities.[6][7]

This protocol describes a typical procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk tube or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equivalent), the aryl bromide (1.2 equivalents), palladium(II) acetate (2-5 mol%), and triphenylphosphine (4-10 mol%).

  • Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

  • Add anhydrous DMF (5-10 mL per mmol of the vinylbenzoate) and triethylamine (1.5-2.0 equivalents) via syringe.

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired stilbene derivative.

Data Presentation: Representative Heck Coupling Reactions

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (3)PPh₃ (6)Et₃NDMF1001885
21-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂ (2)-K₂CO₃Acetonitrile801292
32-BromopyridinePd₂(dba)₃ (1.5)P(o-tolyl)₃ (6)NaOAcDioxane1102478

Note: The yields are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[5]

Heck_Mechanism cluster_regeneration Catalyst Regeneration Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)-X(L₂)(Alkene)] Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH(Ar)-CH₂-Pd(II)-X(L₂) Alkene_Complex->Insertion_Product Syn-Carbopalladation Beta_Hydride_Product [H-Pd(II)-X(L₂)] + Product Insertion_Product->Beta_Hydride_Product β-Hydride Elimination Beta_Hydride_Product->Pd(0)L2 Reductive Elimination Base Base Base-H+ Base-H⁺ + X⁻

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

  • Catalyst and Ligand: Pd(OAc)₂ is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species. Phosphine ligands like PPh₃ stabilize the Pd(0) complex and influence the reactivity and selectivity of the reaction.

  • Base: A base, such as triethylamine, is required to neutralize the hydrogen halide (HX) formed during the catalytic cycle, regenerating the active Pd(0) catalyst.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used to dissolve the reactants and facilitate the reaction.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation Strategy

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide or triflate, catalyzed by a palladium complex.[3][8] This reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (if halogenated) or a halogenated precursor

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Dioxane/Water or Toluene/Water solvent mixture

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vessel, combine the halogenated methyl 2-methoxy-4-benzoate derivative (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent mixture (e.g., dioxane/water 4:1).

  • Reaction: Heat the mixture to 80-110 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

The Suzuki coupling mechanism also involves a Pd(0)/Pd(II) catalytic cycle.[3]

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Transmetalation_Complex [Ar-Pd(II)-Ar'(L₂)] Ar-Pd(II)-OR(L2)->Transmetalation_Complex Transmetalation (Ar'B(OH)₂) Product Ar-Ar' Transmetalation_Complex->Product Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction outcome.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

  • Ligands: For challenging couplings, specialized phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can enhance the catalyst's activity and stability.

Dihydroxylation: Introducing Vicinal Diols

The dihydroxylation of the vinyl group introduces two adjacent hydroxyl groups, creating a vicinal diol. This transformation opens up a new set of possibilities for further functionalization and can significantly alter the molecule's polarity and biological activity. Osmium tetroxide (OsO₄) is the classic reagent for syn-dihydroxylation, but due to its toxicity and cost, catalytic versions with a co-oxidant are preferred.[9]

This protocol describes a catalytic asymmetric dihydroxylation using a Sharpless ligand to induce enantioselectivity.

Materials:

  • This compound

  • Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)

  • (DHQ)₂PHAL or (DHQD)₂PHAL (Sharpless ligands)

  • Potassium ferricyanide(III) (K₃[Fe(CN)₆])

  • Potassium carbonate (K₂CO₃)

  • Methanesulfonamide (MeSO₂NH₂)

  • tert-Butanol

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of tert-butanol and water (1:1).

  • Add potassium ferricyanide(III) (3.0 equivalents), potassium carbonate (3.0 equivalents), and methanesulfonamide (1.0 equivalent). Stir until dissolved.

  • Add the Sharpless ligand (e.g., (DHQ)₂PHAL, 1-2 mol%).

  • Add potassium osmate(VI) dihydrate (0.2-0.5 mol%).

  • Cool the mixture to 0 °C and add this compound (1.0 equivalent).

  • Reaction: Stir the reaction vigorously at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of vinylbenzoate) and stirring for 1 hour.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude diol by flash column chromatography.

The Sharpless asymmetric dihydroxylation proceeds via a [3+2] cycloaddition of the alkene to an osmium(VIII) species, which is coordinated to the chiral ligand. The ligand creates a chiral environment around the osmium, directing the attack of the alkene from one face, leading to the formation of an enantioenriched diol.

Dihydroxylation_Workflow cluster_reactants Reactants Vinylbenzoate This compound Reaction Asymmetric Dihydroxylation Vinylbenzoate->Reaction Reagents K₂OsO₄ (cat.) (DHQ)₂PHAL K₃[Fe(CN)₆] K₂CO₃, MeSO₂NH₂ Reagents->Reaction Product Enantioenriched Diol Reaction->Product

Caption: Workflow for Sharpless asymmetric dihydroxylation.

Applications in Drug Development

The functionalized derivatives of this compound are of significant interest to the drug development community due to their potential to yield compounds with a wide spectrum of biological activities.

Stilbene Derivatives as Pharmacophores

The stilbene scaffold, readily accessible through Heck or Suzuki coupling, is a well-established pharmacophore present in numerous biologically active natural products and synthetic compounds. These molecules have demonstrated a remarkable range of pharmacological effects:

  • Anticancer Activity: Many stilbene derivatives, including resveratrol and its analogs, have been shown to possess potent anticancer properties.[6] They can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in various cancer cell lines. The substitution pattern on the aromatic rings plays a crucial role in modulating their activity and selectivity.

  • Antimicrobial and Antifungal Activity: Stilbene derivatives have also exhibited significant antimicrobial and antifungal properties.[5][9] They can disrupt microbial cell membranes, inhibit essential enzymes, and interfere with biofilm formation.

  • Antioxidant and Anti-inflammatory Properties: The phenolic nature of many stilbene derivatives imparts them with strong antioxidant capabilities, allowing them to scavenge free radicals and protect against oxidative stress.[7][8] This antioxidant activity is often linked to their anti-inflammatory effects. The structurally related 2-methoxy-4-vinylphenol has been shown to exert anti-inflammatory effects by suppressing key inflammatory mediators.

Diol Derivatives as Building Blocks for Bioactive Molecules

The introduction of a vicinal diol moiety via dihydroxylation opens up avenues for the synthesis of a variety of other functional groups. These diols can serve as precursors for:

  • Epoxides: Which are versatile intermediates for the introduction of various nucleophiles.

  • Amino Alcohols: Which are common structural motifs in many pharmaceuticals.

  • Compounds with enhanced water solubility: The hydroxyl groups can improve the pharmacokinetic properties of the parent molecule.

Conclusion

This compound represents a powerful and versatile platform for the synthesis of novel and diverse chemical entities for drug discovery. The functionalization techniques detailed in this guide—Heck coupling, Suzuki coupling, and dihydroxylation—provide robust and reliable methods for elaborating this core scaffold. The resulting derivatives, particularly stilbenes and diols, hold significant promise for the development of new therapeutic agents targeting a range of diseases, including cancer, infectious diseases, and inflammatory disorders. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can effectively leverage the chemical potential of this compound to accelerate their drug discovery programs.

References

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345–390.
  • Roat, C.; Saraf, M. Stilbenes: Chemistry and Pharmacological Properties. J. Appl. Pharm. Res.2015, 3 (4), 01-07.
  • Cushman, M.; Nagarathnam, D.; Gopal, D.; He, H. M.; Lin, C. M.; Hamel, E. Synthesis and evaluation of new stilbene and dihydrosilbene derivatives as potential anticancer agents that inhibit tubulin polymerization. J. Med. Chem.1992, 35 (12), 2293–2306.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50 (30), 6722–6737.
  • Kolb, H. C.; VanNieuwenhze, M. S.; Sharpless, K. B. Catalytic Asymmetric Dihydroxylation. Chem. Rev.1994, 94 (8), 2483–2547.
  • Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954, 87 (9), 1318–1330.
  • Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989, 89 (4), 863–927.
  • Plietker, B.; Niggemann, M. An Improved Protocol for the RuO4-Catalyzed Dihydroxylation of Olefins. Org. Lett.2003, 5 (18), 3353–3356.
  • Wadsworth, W. S., Jr.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961, 83 (7), 1733–1738.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.

Sources

Troubleshooting & Optimization

Improving the yield of Methyl 2-methoxy-4-vinylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . This portal is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of Methyl 2-methoxy-4-vinylbenzoate , a critical intermediate in the development of agrochemicals and pharmaceutical active ingredients.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the causality of the chemistry, establish self-validating experimental workflows, and troubleshoot the exact mechanistic failure points you will encounter at the bench.

Strategic Route Selection

The synthesis of this compound typically relies on one of two primary disconnections: the palladium-catalyzed cross-coupling of an aryl halide (Route A) or the olefination of an aryl aldehyde (Route B).

RouteSelection Start Target Molecule: This compound Cond1 Precursor: 4-bromo-2-methoxybenzoate Start->Cond1 Cond2 Precursor: 4-formyl-2-methoxybenzoate Start->Cond2 RouteA Route A: Suzuki-Miyaura (Pd-Catalyzed Vinylation) Cond1->RouteA RouteB Route B: Wittig Olefination (Phosphonium Ylide) Cond2->RouteB ProsA Pros: High scalability, Stable solid reagents RouteA->ProsA ProsB Pros: Transition-metal free, Mild thermal conditions RouteB->ProsB

Decision matrix for selecting the optimal synthesis route for this compound.

Core Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. This means the reaction provides intrinsic visual or analytical feedback to confirm success at each stage, eliminating guesswork.

Protocol A: Palladium-Catalyzed Vinylation (Suzuki-Miyaura)

This method utilizes potassium vinyltrifluoroborate, a highly stable, solid vinylating agent that slowly hydrolyzes in situ to the active boronic acid, preventing unwanted homocoupling[1][2].

Reagents:

  • Methyl 4-bromo-2-methoxybenzoate (1.0 equiv)

  • Potassium vinyltrifluoroborate (3.0 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • PdCl₂(dppf) (5 mol%)

  • Solvent: DMSO (or THF/H₂O)

Step-by-Step Methodology:

  • System Assembly & Deoxygenation: Charge a Schlenk flask with methyl 4-bromo-2-methoxybenzoate, potassium vinyltrifluoroborate, K₂CO₃, and DMSO. Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex. Degas the mixture by sparging with Argon for 30 minutes[3][4].

  • Catalyst Introduction: Add PdCl₂(dppf) under a positive Argon flow. Causality: The bidentate dppf ligand is chosen specifically because its wide bite angle accelerates reductive elimination while suppressing competitive

    
    -hydride elimination, which would otherwise lead to catalyst deactivation[5].
    
  • Thermal Activation: Heat the reaction to 80 °C for 1–2 hours.

    • Self-Validation Checkpoint: The mixture should transition from a yellow suspension to a deep orange homogeneous solution. If the solution turns opaque black, the catalyst has crashed out (see FAQ Q2).

  • In-Process Control (IPC): Monitor via GC-MS or TLC (Hexanes/EtOAc 4:1). The reaction is validated when the starting bromide (R_f ~0.5) is entirely consumed, replaced by a highly UV-active spot (R_f ~0.6).

  • Workup: Quench with water to dissolve inorganic salts, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Expected yield: ~75%[6][7].

Protocol B: Wittig Olefination

For laboratories lacking transition-metal infrastructure, the Wittig olefination of methyl 4-formyl-2-methoxybenzoate is a robust alternative.

Step-by-Step Methodology:

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0 °C. Dropwise add Potassium tert-butoxide (t-BuOK, 1.2 equiv).

    • Self-Validation Checkpoint: The formation of the active ylide is visually confirmed by an immediate color change to bright, canary yellow.

  • Electrophile Addition: Slowly add methyl 4-formyl-2-methoxybenzoate (1.0 equiv) in THF. Causality: The reaction must be kept at 0 °C during addition to prevent the strong base from hydrolyzing the methyl ester moiety.

  • Maturation: Allow the reaction to warm to room temperature over 2 hours.

    • Self-Validation Checkpoint: The bright yellow color will fade to a pale suspension as the ylide is consumed. Disappearance of the aldehyde carbonyl stretch (~1690 cm⁻¹) via in-situ IR confirms completion.

Troubleshooting & FAQs

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd Ar-Br Fail2 Failure: Pd Black (Ligand Depletion) Pd0->Fail2 O2 / Heat TransMet Transmetalation Ar-Pd(II)-Vinyl OxAdd->TransMet Vinyl-BF3K Fail1 Failure: Dehalogenation (Protonation) OxAdd->Fail1 H2O / Excess Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Product

Pd-catalyzed vinylation catalytic cycle highlighting critical failure points and side reactions.

Q1: During the Suzuki-Miyaura coupling (Route A), I am seeing significant dehalogenation (yielding methyl 2-methoxybenzoate) instead of my vinylated product. How do I fix this? A: Dehalogenation occurs when the Ar-Pd(II)-Br intermediate undergoes protonation rather than transmetalation. This is caused by a mismatch in the hydrolysis rate of your potassium vinyltrifluoroborate. While a small amount of water is necessary to hydrolyze the trifluoroborate into the active boronic acid, excess water or highly protic conditions will protonate the palladium intermediate. Fix: Ensure your DMSO is relatively dry, and rely on the bound water in the K₂CO₃ base, or switch to a strictly controlled THF/H₂O (10:1) solvent system to regulate the transmetalation rate[2][8].

Q2: My palladium reaction turns black and precipitates out ("Pd black") before the starting material is consumed. What is causing this? A: "Pd black" is the visual manifestation of catalyst death. When the Pd(0) species loses its stabilizing phosphine ligands—either due to ligand oxidation by trace O₂ or excessive thermal stress—the naked palladium atoms aggregate into inactive nanoparticles. Fix: First, rigorously audit your degassing protocol (switch from sparging to three freeze-pump-thaw cycles). Second, add an extra 5 mol% of free dppf ligand to the reaction mixture to shift the equilibrium back toward the stabilized Pd(0)Lₙ complex.

Q3: In Route B (Wittig), I cannot separate the triphenylphosphine oxide (TPPO) byproduct from this compound. Silica gel chromatography isn't working well. What is the best strategy? A: TPPO is notoriously difficult to separate via standard column chromatography because it streaks and often co-elutes with esters. Fix: Exploit differential solubility. Concentrate your crude reaction mixture to a thick paste, then vigorously triturate it with cold hexanes/diethyl ether (9:1). TPPO is highly insoluble in cold non-polar solvents and will precipitate as a white solid, while your vinylbenzoate remains in solution. Filter through a pad of Celite, and your subsequent column chromatography will be vastly simplified.

Q4: I am observing ester hydrolysis (formation of 2-methoxy-4-vinylbenzoic acid) during the reaction. How can I protect the methyl ester? A: The methyl ester is highly susceptible to nucleophilic attack by hydroxide ions at elevated temperatures. Fix: Strictly avoid aqueous hydroxide bases (like NaOH or KOH). Stick to mild, anhydrous carbonate bases (K₂CO₃ or Cs₂CO₃) in organic solvents[2][3]. If using the Wittig route, ensure absolute temperature control (0 °C) during the addition of the strong base.

Quantitative Data Comparison

To assist in route and condition selection, the following tables summarize expected performance metrics based on validated literature and patent data[2][3].

Table 1: Route Comparison Metrics

MetricRoute A (Suzuki-Miyaura)Route B (Wittig Olefination)
Typical Yield 65% – 75%70% – 85%
Atom Economy Moderate (generates KBF₄, KBr)Poor (generates massive TPPO waste)
Major Impurity Dehalogenated arene, Homocoupled dieneTriphenylphosphine oxide (TPPO)
Scalability Excellent (Industrial standard)Poor (Exothermic, heavy waste stream)

Table 2: Catalyst & Base Optimization for Route A (Pd-Vinylation)

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Notes
PdCl₂(dppf) (5 mol%)K₂CO₃DMSO80>95%Optimal; minimal catalyst degradation[3].
Pd(OAc)₂ / PPh₃ (2 mol%)Cs₂CO₃THF/H₂O8588%Good alternative; requires careful H₂O tuning[2].
Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene100<50%High rate of Pd-black formation; poor stability.

References

  • PESTICIDAL COMPOSITIONS AND PROCESSES RELATED THERETO (EP2934118B1). European Patent Office.
  • Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Journal of Organic Chemistry. Available at:[Link]

Sources

Technical Support Center: Purification of Crude Methyl 2-methoxy-4-vinylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of crude Methyl 2-methoxy-4-vinylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful purification of this versatile building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to overcome challenges in your experimental work.

Introduction to Purification Challenges

This compound is a valuable monomer and intermediate in organic synthesis. However, its purification can be challenging due to potential side-products from its synthesis, its susceptibility to polymerization, and the need to remove persistent impurities. This guide will address the most common issues encountered during the purification process, offering logical, evidence-based solutions.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the purification of crude this compound.

Issue 1: Low Purity After Initial Work-up

Question: I've completed the synthesis of this compound, likely via a Wittig or Heck reaction, and after an initial aqueous work-up, my crude product shows significant impurities by TLC and ¹H NMR. What are the likely culprits and how can I remove them?

Answer: The nature of the impurities is highly dependent on the synthetic route employed. Let's break down the two most probable scenarios:

  • Scenario A: Wittig Reaction Byproduct - Triphenylphosphine Oxide (TPPO)

    If you've utilized a Wittig reaction, the major byproduct is almost certainly triphenylphosphine oxide (TPPO). TPPO is notoriously difficult to remove completely by standard chromatography due to its polarity and solubility in many organic solvents.

    Troubleshooting Steps:

    • Selective Precipitation: TPPO has low solubility in non-polar solvents.[1]

      • Protocol: Concentrate your crude product. Dissolve it in a minimal amount of a solvent like dichloromethane or diethyl ether, in which both your product and TPPO are soluble. Then, slowly add a non-polar "anti-solvent" such as hexanes or pentane while stirring vigorously. The TPPO should precipitate out and can be removed by filtration.[1] Cooling the mixture can enhance precipitation.[1]

    • Precipitation with Metal Salts: TPPO, being a Lewis base, forms insoluble complexes with certain metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[1][2]

      • Protocol (using ZnCl₂): Dissolve the crude mixture in ethanol. Add a 1.8 M solution of ZnCl₂ in warm ethanol. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form, which can be removed by filtration.[1]

    • Silica Plug Filtration: For less polar products, a quick filtration through a short plug of silica gel can be effective.

      • Protocol: Dissolve the crude mixture in a minimal amount of a low-polarity solvent system (e.g., hexanes/diethyl ether). Pass this solution through a short column of silica gel, eluting with the same or a slightly more polar solvent. The more polar TPPO will be retained on the silica.[3]

  • Scenario B: Heck Reaction Byproduct - Palladium Catalyst Residues

    For syntheses employing a Heck reaction, residual palladium catalyst is a common impurity. Complete removal is often necessary, especially for pharmaceutical applications.

    Troubleshooting Steps:

    • Filtration through Celite: For heterogeneous palladium catalysts like Pd/C, a simple filtration is the first step.

      • Protocol: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. The Celite will trap the insoluble palladium particles.[4][5]

    • Activated Carbon Treatment: Activated carbon is effective at adsorbing residual palladium.[5]

      • Protocol: Dissolve the crude product in a suitable solvent (e.g., THF, DCM) and add activated carbon (0.1 to 0.5 times the weight of the crude product). Stir the suspension for several hours, then filter through Celite to remove the carbon.[5]

    • Metal Scavengers: Silica-based scavengers with thiol or thiourea functionalities are highly effective at selectively binding and removing palladium.[5]

      • Protocol: Dissolve the crude product and add the scavenger resin (typically 5-10 equivalents relative to the initial palladium amount). Stir the mixture, usually overnight, and then filter to remove the resin with the bound palladium.[5]

Issue 2: Product Decomposition or Polymerization During Purification

Question: I'm observing product loss and the formation of a viscous, insoluble material during distillation or chromatography. What's happening and how can I prevent it?

Answer: Vinyl-substituted aromatic compounds like this compound are prone to polymerization, especially at elevated temperatures.

Troubleshooting Steps:

  • Add a Polymerization Inhibitor: Before any purification step that involves heating, add a radical inhibitor.

    • Recommended Inhibitors: 4-tert-butylcatechol is a common and effective inhibitor for styrenic monomers.

  • Low-Temperature Purification Techniques:

    • Vacuum Distillation: To avoid thermal decomposition and polymerization, distillation should be performed under reduced pressure to lower the boiling point.[6] For substituted styrenes, distillation temperatures are typically kept between 150°C and 250°C under a vacuum of 10 to 20 mbar.[7]

    • Column Chromatography at Room Temperature: Whenever possible, perform column chromatography at ambient temperature.

  • Minimize Exposure to Light and Air: Both light and oxygen can initiate polymerization. Protect your compound from light by wrapping flasks in aluminum foil and consider working under an inert atmosphere (e.g., nitrogen or argon) during purification and storage.

Issue 3: Difficulty in Achieving High Purity by a Single Method

Question: I've tried column chromatography (or recrystallization), but I'm still not able to get my this compound to the desired purity level. What should I do?

Answer: It's common for a single purification technique to be insufficient. A multi-step purification strategy is often necessary.

Recommended Purification Workflow:

PurificationWorkflow Crude_Product Crude this compound Initial_Purification Initial Impurity Removal (e.g., Precipitation of TPPO or Filtration of Pd/C) Crude_Product->Initial_Purification Column_Chromatography Flash Column Chromatography Initial_Purification->Column_Chromatography Primary Purification Distillation Vacuum Distillation Column_Chromatography->Distillation For High Boiling Impurities Recrystallization Recrystallization Column_Chromatography->Recrystallization For Crystalline Solids Pure_Product Pure Product Distillation->Pure_Product Recrystallization->Pure_Product

Caption: A multi-step purification workflow for this compound.

  • Step 1: Initial Impurity Removal: Address the major byproducts from your synthesis first using the methods described in Issue 1 .

  • Step 2: Primary Purification:

    • Flash Column Chromatography: This is often the most effective primary purification method. A typical mobile phase would be a gradient of ethyl acetate in hexanes.

  • Step 3: Final Polishing:

    • Vacuum Distillation: If your product is a liquid at room temperature and contains high-boiling impurities, vacuum distillation is an excellent final step.

    • Recrystallization: If your product is a solid, recrystallization can be a powerful technique to achieve high purity. A common approach for esters is to use a solvent pair, such as ethanol/water or a hydrocarbon/ether system.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

  • Appearance: Likely a colorless to pale yellow liquid or a low-melting solid.

  • Boiling Point: The boiling point of methyl 2-methoxybenzoate is 248 °C at atmospheric pressure.[8] Under vacuum, the boiling point will be significantly lower. For example, the related methyl 2-methoxy-4-methylbenzoate has a boiling point of 100°C at 0.7 mm Hg.[9]

  • Solubility: Expected to be soluble in common organic solvents like dichloromethane, diethyl ether, ethyl acetate, and acetone, with lower solubility in non-polar solvents like hexanes and very low solubility in water.

Q2: What is a good starting point for developing a column chromatography method?

A2: A good starting point for flash column chromatography on silica gel is to use a non-polar solvent system and gradually increase the polarity.

  • Recommended Eluent System: Start with a low percentage of ethyl acetate in hexanes (e.g., 2-5%) and gradually increase the concentration of ethyl acetate. Monitor the elution using Thin Layer Chromatography (TLC).

Q3: What is a suitable solvent system for recrystallizing this compound?

A3: For esters that are solid at room temperature, a mixed solvent system is often effective for recrystallization.

  • Suggested Solvent Pairs:

    • Ethanol/Water

    • Methanol/Water

    • Hexanes/Ethyl Acetate

    • Toluene/Hexanes The principle is to dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, allow the solution to cool slowly to form pure crystals.

Q4: How should I store purified this compound?

A4: Due to its vinyl group, this compound is susceptible to polymerization over time.

  • Storage Conditions: Store in a cool, dark place, preferably in a refrigerator at 2-8°C. The container should be tightly sealed under an inert atmosphere (nitrogen or argon) to prevent exposure to air and light. Adding a small amount of a polymerization inhibitor like 4-tert-butylcatechol is also recommended for long-term storage.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 2% ethyl acetate in hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair through small-scale solubility tests.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the boiling "good" solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature, then in an ice bath. If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes cloudy, then allow it to cool.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Summary

Purification MethodKey ParametersExpected Purity
Flash Column Chromatography Mobile Phase: Ethyl Acetate/Hexanes gradient>98%
Vacuum Distillation Pressure: <10 mbar; Inhibitor: 4-tert-butylcatechol>99% (for volatile products)
Recrystallization Solvent System: e.g., Ethanol/Water>99% (for solid products)

Conclusion

The successful purification of this compound relies on a systematic approach that begins with identifying the likely impurities based on the synthetic route and then employing a combination of appropriate purification techniques. By understanding the principles behind each method and anticipating potential challenges such as polymerization, researchers can consistently obtain this valuable compound in high purity.

References

  • University of Rochester. Removing Triphenylphosphine Oxide. [Link]

  • Figueras, F. Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. ACS Omega. 2022. [Link]

  • Pawar, S. D. et al. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Org. Process Res. Dev. 2021. [Link]

  • Figshare. Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. 2024. [Link]

  • ResearchGate. How can I remove palladium Pd catalyst easily?. 2015. [Link]

  • Google Patents.
  • RSC Publishing. Switching on palladium catalyst electrochemical removal from a palladium acetate–acetonitrile system via trace water addition. [Link]

  • PMC. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. 2022. [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of methyl 2-methoxy-4-methybenzoate. [Link]

  • Cuesta College. Experiment 11 VACUUM DISTILLATION, POLYMERIZATION OF STYRENE. 2015. [Link]

  • DOKUMEN.PUB. The Synthesis of Some Substituted Styrenes. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Taylor & Francis Online. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. 2022. [Link]

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Technical Support Center: Troubleshooting the Synthesis of Methyl 2-Methoxy-4-Vinylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-methoxy-4-vinylbenzoate (CAS: 1416979-64-0) is a critical building block in the synthesis of active pharmaceutical ingredients and advanced polymeric materials[1]. The most robust synthetic route involves the of methyl 4-bromo-2-methoxybenzoate using potassium vinyltrifluoroborate[2]. However, researchers frequently encounter yield-limiting side reactions, including spontaneous polymerization, ester hydrolysis, and protodehalogenation. This guide provides mechanistic troubleshooting and a self-validating protocol to optimize your yields.

Section 1: Mechanistic Pathways & Workflow

G SM Methyl 4-bromo-2-methoxybenzoate Reagents K-Vinyltrifluoroborate Pd(dppf)Cl2, K2CO3, DMSO SM->Reagents Cross-Coupling Target This compound (Target Product) Reagents->Target 80°C, 1h Hydrolysis 2-Methoxy-4-vinylbenzoic acid (Side Product: Saponification) Reagents->Hydrolysis Excess Base / H2O Dehalogenation Methyl 2-methoxybenzoate (Side Product: Protodehalogenation) Reagents->Dehalogenation Premature Pd-Hydride elimination Polymer Poly(vinylbenzoate) derivative (Side Product: Polymerization) Target->Polymer Thermal/Radical Initiation

Synthesis workflow and primary side reaction pathways for this compound.

Section 2: Troubleshooting FAQs (Causality & Solutions)

Q1: Why is my isolated yield of this compound so low, with a viscous or gummy residue remaining in the flask? A1: Spontaneous Polymerization. Vinylbenzoates are highly reactive monomers prone to, especially when concentrated or exposed to heat during solvent evaporation[3]. The electron-withdrawing ester group activates the vinyl moiety, making it highly susceptible to chain propagation[4]. Solution: Add a radical inhibitor such as BHT (Butylated hydroxytoluene) or 4-tert-butylcatechol (TBC) at 100-500 ppm during the workup and concentration phases. Maintain rotary evaporation bath temperatures strictly below 35°C.

Q2: LC-MS analysis shows a significant peak at[M-CH3+H]+ or [M-14]. What is causing this? A2: Ester Hydrolysis (Saponification). The cross-coupling reaction utilizes potassium carbonate (K₂CO₃) and water (often present in hygroscopic DMSO or added as a co-solvent)[2]. At 80°C, these basic conditions can hydrolyze the methyl ester to form 2-methoxy-4-vinylbenzoic acid. Solution: Minimize water content by using strictly anhydrous DMSO and controlling the equivalents of K₂CO₃ (do not exceed 3.0 eq). Alternatively, switch to a milder, less nucleophilic base such as potassium phosphate (K₃PO₄).

Q3: I am observing the formation of methyl 2-methoxybenzoate. How can I prevent this? A3: Protodehalogenation. This occurs when the oxidative addition complex (Pd-Ar) undergoes protonation instead of transmetalation, often due to a slow transmetalation step or the presence of protic impurities. Solution: Ensure the potassium vinyltrifluoroborate is dry and free of boronic acid impurities. Degassing the solvent thoroughly with argon (for at least 30 minutes) prevents oxygen-induced catalyst degradation[2], which can stall transmetalation and favor off-cycle protodehalogenation.

Section 3: Standardized Self-Validating Protocol

To ensure high fidelity and reproducibility, the following protocol incorporates self-validating checkpoints based on [2].

Methodology: Palladium-Catalyzed Vinylation of Methyl 4-bromo-2-methoxybenzoate

Step 1: Reagent Preparation & Degassing

  • Action: Charge a flame-dried Schlenk flask with (1.0 eq, e.g., 7.63 mmol), potassium vinyltrifluoroborate (3.0 eq), and K₂CO₃ (3.0 eq)[2]. Add anhydrous DMSO (0.25 M relative to the aryl bromide).

  • Causality: An excess of the vinylating agent compensates for its partial protodeboronation at elevated temperatures. DMSO stabilizes the charged intermediate species during transmetalation[5].

  • Self-Validation Checkpoint: The mixture should be a heterogeneous suspension. Degas by sparging with ultra-pure Argon for exactly 30 minutes[2]. The absence of bubbling upon stopping the sparge confirms system sealing.

Step 2: Catalyst Addition & Reaction

  • Action: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive argon stream. Heat the reaction mixture to 80°C for 1 hour[2].

  • Causality: Pd(dppf)Cl₂ is chosen because its large bite angle facilitates the reductive elimination of the sterically hindered ortho-methoxy substituted intermediate.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the starting material and the appearance of a UV-active, KMnO₄-stainable spot confirms conversion.

Step 3: Quenching & Extraction

  • Action: Cool the reaction to room temperature. Dilute with water (5x volume) and extract with ethyl acetate (3x 50 mL)[2].

  • Causality: Dilution with water solubilizes the inorganic salts and DMSO, driving the organic product into the ethyl acetate layer.

  • Self-Validation Checkpoint: Wash the combined organic layers with brine (5x) to ensure complete removal of residual DMSO, which otherwise impedes drying and concentration.

Step 4: Concentration & Storage

  • Action: Add BHT (200 ppm) to the organic layer before drying over Na₂SO₄. Concentrate under reduced pressure (bath temp < 30°C).

  • Causality: BHT quenches trace radicals formed during concentration, preventing the spontaneous polymerization of the vinyl ester[3].

  • Self-Validation Checkpoint: The final product should be a pale yellow liquid[2]. ¹H NMR (400 MHz, CDCl₃) must show characteristic terminal vinyl protons at δ 6.74 (dd, J = 17.6, 11.2 Hz, 1H), 5.86 (d, J = 17.6 Hz, 1H), and 5.42 (d, J = 10.8 Hz, 1H)[2].

Section 4: Quantitative Data Comparison

The following table summarizes the impact of varying reaction parameters on the distribution of the target product and side reactions.

Parameter VariationTarget Yield (%)Polymerization (%)Hydrolysis (%)Protodehalogenation (%)
Standard (80°C, 1h, K₂CO₃, Degassed) 75% <2% 5% <2%
Extended Time (80°C, 4h)55%15%18%2%
Elevated Temp (100°C, 1h)40%35%10%5%
Wet DMSO / Excess Base (>4 eq)45%<2%40%3%
Without Degassing (O₂ present)20%10%5%25%
References
  • Pesticidal compositions and processes related thereto - Google P
  • RAFT Polymerization of Vinyl Esters: Synthesis and Applications - MDPI.[Link]

  • Polymerization and copolymerization of vinyl benzoate - R Discovery.[Link]

Sources

How to prevent polymerization of Methyl 2-methoxy-4-vinylbenzoate during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Methyl 2-methoxy-4-vinylbenzoate. This resource is designed to provide in-depth guidance on preventing the premature polymerization of this valuable monomer during storage and handling. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven best practices to ensure the integrity of your experiments and the longevity of your materials.

Troubleshooting & FAQs: Preventing Polymerization of this compound

This section addresses common questions and concerns regarding the stability of this compound. Understanding the principles behind these recommendations is crucial for successful experimental outcomes.

Q1: My vial of this compound has become viscous or solidified. What happened?

A1: The increased viscosity or solidification of your this compound is a clear indication of polymerization. This monomer, like other vinyl compounds, is susceptible to spontaneous polymerization, where individual monomer units (molecules) link together to form long chains called polymers. This process can be initiated by several factors, including exposure to heat, light (specifically UV radiation), or the presence of radical initiators. Once initiated, the polymerization can proceed as a chain reaction, leading to a significant change in the material's physical properties.

Q2: What is the fundamental mechanism behind the unwanted polymerization of this compound?

A2: The polymerization of this compound primarily occurs through a free-radical mechanism. This process can be broken down into three key stages:

  • Initiation: Free radicals, which are highly reactive species with an unpaired electron, can be formed from trace impurities or exposure to energy sources like heat and light. These radicals can attack the carbon-carbon double bond of the vinyl group in the monomer, initiating the polymerization process.

  • Propagation: The newly formed radical at the end of the monomer unit can then react with another monomer molecule, adding it to the growing polymer chain and regenerating the radical at the new chain end. This process repeats, leading to the rapid growth of the polymer chain.

  • Termination: The polymerization process eventually stops when two growing polymer chains react with each other, or when they react with an inhibitor molecule.

dot graph TD { A[Initiation: Formation of Free Radicals] --> B{Propagation: Chain Growth}; B --> C(Monomer Addition); C --> B; B --> D[Termination: Polymer Chain Stops Growing]; }

Caption: Free-Radical Polymerization Pathway.

Q3: How can I prevent this unwanted polymerization during storage?

A3: Preventing premature polymerization hinges on controlling the storage environment and utilizing chemical inhibitors. The key is to minimize the formation of free radicals and to quench any that do form before they can initiate polymerization.

Q4: What are the ideal storage conditions for this compound?

A4: To maximize the shelf-life of this compound, it is crucial to store it under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Low temperatures significantly reduce the rate of spontaneous radical formation and polymerization.[1]
Light Store in an amber or opaque vial, in the dark.UV light can provide the energy to initiate radical formation.
Atmosphere Under an inert atmosphere (e.g., nitrogen or argon).Oxygen can, in some cases, contribute to the formation of peroxides which can act as initiators. However, it is also essential for the function of phenolic inhibitors.[2] Therefore, a headspace of air is often acceptable if a phenolic inhibitor is present.
Container Tightly sealed container.Prevents contamination and the escape of any protective inert atmosphere.
Q5: What are polymerization inhibitors and how do they work?

A5: Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization. They function by reacting with and neutralizing any free radicals that may form in the monomer, effectively terminating the polymerization chain reaction before it can propagate.

dot graph TD { subgraph "Without Inhibitor" A[Free Radical] --> B(Monomer); B --> C(Growing Polymer Chain); end subgraph "With Inhibitor" D[Free Radical] --> E{Inhibitor}; E --> F(Stable, Non-reactive Species); end }

Caption: Role of an Inhibitor in Terminating Polymerization.

Q6: What is a suitable inhibitor for this compound and at what concentration?

A6: For vinyl monomers like this compound, phenolic inhibitors are commonly used. Butylated hydroxytoluene (BHT) is a widely used and effective inhibitor.[3][4] A typical concentration for storage inhibitors ranges from 10 to 300 ppm.[2] For many commercial monomers, a concentration of around 100 ppm of an inhibitor like hydroquinone monomethyl ether (MEHQ) is standard.[2] It is important to note that phenolic inhibitors like BHT require the presence of trace amounts of oxygen to function effectively.[2]

Q7: I need to use the monomer for my reaction. Do I need to remove the inhibitor first?

A7: Yes, for most polymerization reactions, the inhibitor must be removed just before use. The inhibitor's function is to prevent polymerization, so its presence will interfere with your intended reaction by quenching the radicals you introduce to initiate the polymerization.

Q8: How can I remove the inhibitor from this compound?

A8: A common and effective method for removing phenolic inhibitors like BHT is to wash the monomer with a basic solution.

Experimental Protocol: Inhibitor Removal by Base Wash

  • Place the this compound in a separatory funnel. If the monomer is solid at room temperature, it may need to be gently warmed to melt or dissolved in a suitable, inert, water-immiscible solvent like diethyl ether or dichloromethane.

  • Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.

  • Stopper the funnel and shake gently, periodically venting to release any pressure. The phenolic inhibitor will react with the NaOH to form a water-soluble salt.

  • Allow the layers to separate. The aqueous layer (containing the inhibitor salt) can be drained off.

  • Repeat the wash with the NaOH solution two more times to ensure complete removal of the inhibitor.

  • Wash the monomer solution with deionized water to remove any residual NaOH.

  • Finally, wash the monomer solution with brine (saturated NaCl solution) to aid in the removal of water.

  • Dry the monomer solution over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent.

  • If a solvent was used, it can be removed under reduced pressure. The purified, inhibitor-free monomer should be used immediately.

Q9: How can I check if my stored this compound has started to polymerize?

A9: The presence of oligomers (short polymer chains) is a key indicator of the initial stages of polymerization. These can be detected using various analytical techniques.

Experimental Protocol: Detection of Oligomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for detecting volatile oligomers and verifying the purity of the monomer.

  • Sample Preparation:

    • Prepare a stock solution of your this compound sample in a high-purity solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

    • Create a series of dilutions from the stock solution to determine the linear range of detection for the monomer.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890N or similar.

    • Mass Spectrometer: Agilent 5973N or similar.

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is generally suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio (e.g., 20:1) to avoid overloading the column.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: 40-500 m/z.

  • Data Analysis:

    • The monomer, this compound, will have a characteristic retention time and mass spectrum.

    • The presence of peaks at later retention times with mass-to-charge ratios that are multiples of the monomer's molecular weight (or fragments thereof) is indicative of dimer, trimer, and other oligomer formation.

    • The area of the monomer peak relative to the total area of all peaks can be used to estimate the purity of the sample.[5]

References

  • THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. CORE. [Link]

  • Development of a method for the identification of organic contaminants in vinyl chloride monomer (VCM) by TD-GC-MS and multivariate analysis. RSC Publishing. [Link]

    • HPLC traces of samples taken during a styrene solution... | Download Scientific Diagram. ResearchGate. [Link]

  • Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. PubMed. [Link]

  • Determination of vinyl chloride monomer in food contact materials by solid phase microextraction coupled with gas chromatography. Czech Journal of Food Sciences. [Link]

  • Development of a Purity Certified Reference Material for Vinyl Acetate. MDPI. [Link]

  • A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. ACS Publications. [Link]

  • Characterizing Styrene Monomer and Oligomers by SEC/MALS/VISC/DRI. PMC. [Link]

  • Characterizing Styrene Monomer and Oligomers by SEC/MALS/VISC/DRI. PubMed. [Link]

  • Determination of vinyl chloride monomer in food contact materials by solid phase microextraction coupled with gas chromatography/mass spectrometry. ResearchGate. [Link]

  • Methyl 4-Methoxy-2-Methylbenzoate 98.0%(GC). Pure Synth. [Link]

  • Analysis of Vinyl Chloride in Polyvinyl Chloride Plastics by GC. Shimadzu. [Link]

  • Understanding vinyl acetate polymerisation accidents. IChemE. [Link]

  • WO2001012677A1 - Method of inhibiting vapor phase fouling in vinyl monomer systems.
  • Effect of moisture on polyvinylpyrrolidone in accelerated stability testing. ResearchGate. [Link]

  • Characterizing Styrene Monomer and Oligomers by SEC/MALS/VISC/DRI. ResearchGate. [Link]

  • Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? PMC. [Link]

  • Detecting and Tracking β‐Amyloid Oligomeric Forms and Dynamics In Vitro by a High-Sensitivity Fluorescent. Macquarie University Research PURE. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Stability of Adsorbent Sheets Under Accelerated-Aging Tests for Open-Cycle Adsorption Processes. MDPI. [Link]

Sources

Technical Support Center: Catalyst Deactivation in the Synthesis of Methyl 2-methoxy-4-vinylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-methoxy-4-vinylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst deactivation during this synthetic process. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

The synthesis of this compound, a valuable building block in pharmaceutical and materials science, often relies on palladium-catalyzed cross-coupling reactions, most notably the Heck-Mizoroki reaction. While powerful, these reactions are susceptible to catalyst deactivation, leading to stalled reactions, low yields, and inconsistent results. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction to synthesize this compound is sluggish or has completely stalled. What are the likely causes related to the catalyst?

A1: A stalled or sluggish reaction is one of the most common issues and is often directly linked to the health of your palladium catalyst. The primary culprits are:

  • Formation of Inactive Palladium(0) Aggregates (Palladium Black): The active catalyst in the Heck reaction is a soluble Pd(0) species. Under certain conditions, these active species can agglomerate to form insoluble and catalytically inactive palladium black. This is a frequent observation in reactions that are run at high temperatures for extended periods.

  • Ligand Degradation: The phosphine ligands that are crucial for stabilizing the active Pd(0) catalyst can be sensitive to air and moisture. Oxidation of the ligand can lead to the destabilization and subsequent deactivation of the catalyst.

  • Insufficiently Active Catalyst System for an Electron-Rich Substrate: Your starting material, a substituted aryl halide, possesses an electron-donating methoxy group. Electron-rich aryl halides can exhibit slower rates of oxidative addition, which is often the rate-determining step in the Heck catalytic cycle.[1] If your chosen catalyst system is not sufficiently active, the reaction may not proceed at a reasonable rate.

Q2: I observe a black precipitate forming in my reaction flask. Is this related to catalyst deactivation?

A2: Yes, the formation of a black precipitate is a strong indicator of catalyst deactivation. This precipitate is commonly referred to as "palladium black," which consists of aggregated, inactive Pd(0) particles. Its appearance signifies that the soluble, catalytically active palladium species has been lost from the catalytic cycle.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed analysis of common problems and actionable solutions.

Issue ID: CD-MVB-001

Observed Problem: The reaction stalls at low conversion, or there is a complete failure to form the desired this compound.

Potential Causes & Diagnostic Steps:

Potential Cause Diagnostic Checks
1. Catalyst Deactivation via Palladium Black Formation Visually inspect the reaction mixture for a black precipitate. If present, this is a strong indicator.
2. Inappropriate Ligand Choice for an Electron-Rich Arene The combination of the electron-donating methoxy group and the electron-withdrawing methyl ester on the aryl halide can present a challenge for standard catalyst systems.
3. Presence of Catalyst Poisons Review the purity of all reagents and solvents. Impurities containing sulfur, thiols, or other strong coordinating groups can act as poisons to the palladium catalyst.
4. Inadequate Inert Atmosphere Ensure that all solvents were properly degassed and that the reaction was set up and maintained under a rigorously inert atmosphere (argon or nitrogen). Oxygen can lead to the oxidation and degradation of phosphine ligands and the Pd(0) catalyst.

Suggested Solutions:

  • Optimize Ligand Selection: For electron-rich aryl halides, consider using bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphine ligands (e.g., Buchwald ligands). These ligands can stabilize the active palladium catalyst and accelerate the oxidative addition step.[1] N-heterocyclic carbenes (NHCs) are also excellent alternatives to phosphine ligands and have shown high stability and activity in challenging cross-coupling reactions.

  • Control Reaction Temperature: While higher temperatures can increase the reaction rate, they also accelerate catalyst decomposition.[1] If you observe palladium black formation, try lowering the reaction temperature and extending the reaction time.

  • Ensure Reagent Purity: Use high-purity, freshly opened solvents and reagents. If impurities are suspected in the starting aryl halide, consider purification by recrystallization or column chromatography.

  • Rigorous Degassing: Employ robust degassing techniques for your solvents, such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period.

Experimental Protocol: Ligand Screening for Optimal Performance

  • Setup: In a glovebox, prepare an array of reaction vials. To each vial, add the starting aryl halide (e.g., Methyl 2-methoxy-4-bromobenzoate), a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), and the base (e.g., K₂CO₃, Et₃N).

  • Ligand Addition: To each vial, add a different phosphine ligand or NHC precursor from a stock solution. Ensure the Pd:ligand ratio is appropriate (typically 1:1 to 1:2 for monodentate ligands).

  • Reaction Initiation: Add the degassed solvent and the alkene (e.g., ethylene gas or a vinylating agent).

  • Monitoring: Heat the reactions to the desired temperature and monitor their progress over time using an appropriate analytical technique (e.g., GC-MS, LC-MS, or TLC).

  • Analysis: Compare the conversion and yield across the different ligands to identify the optimal choice for your specific substrate.

Issue ID: CD-MVB-002

Observed Problem: Inconsistent yields and reaction times between batches.

Potential Causes & Diagnostic Steps:

Potential Cause Diagnostic Checks
1. Variable Quality of Catalyst or Ligands Are you using a new bottle of catalyst or ligand? The activity of palladium precursors and phosphine ligands can degrade over time, especially with improper storage.
2. Inconsistent Inert Atmosphere Minor variations in the effectiveness of your inerting procedure can lead to significant differences in catalyst lifetime and, consequently, reaction outcomes.
3. Impurities in Starting Materials Different batches of starting materials may contain varying levels of impurities that can inhibit the catalyst.

Suggested Solutions:

  • Standardize Reagent Handling: Always use fresh, high-purity reagents. If using older bottles of catalyst or ligands, consider performing a small-scale test reaction to verify their activity.

  • Implement a Robust Inerting Protocol: Develop and consistently follow a standard operating procedure for degassing solvents and setting up reactions under an inert atmosphere.

  • Qualify Starting Material Batches: If possible, analyze different batches of your starting aryl halide for potential impurities before use in large-scale reactions.

Visualizing Catalyst Deactivation Pathways

The following diagram illustrates the primary pathways for catalyst deactivation in a typical Heck reaction cycle for the synthesis of this compound.

CatalystDeactivation Active_Catalyst Active Pd(0)L_n Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Deactivated_Catalyst Inactive Pd(0) Aggregates (Palladium Black) Active_Catalyst->Deactivated_Catalyst Aggregation Ligand_Degradation Ligand Degradation (Oxidation) Active_Catalyst->Ligand_Degradation Oxidation (O₂) Aryl_Halide Methyl 2-methoxy-4-halobenzoate Aryl_Halide->Oxidative_Addition Pd_II_Intermediate Ar-Pd(II)-X(L_n) Oxidative_Addition->Pd_II_Intermediate Migratory_Insertion Migratory Insertion Pd_II_Intermediate->Migratory_Insertion Alkene Alkene Alkene->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product This compound Beta_Hydride_Elimination->Product Reductive_Elimination Reductive Elimination (Base) Beta_Hydride_Elimination->Reductive_Elimination Reductive_Elimination->Active_Catalyst Catalyst Regeneration Ligand_Degradation->Deactivated_Catalyst Leads to

Caption: Primary catalyst deactivation pathways in the Heck reaction.

Advanced Troubleshooting: Catalyst Regeneration

Q3: Is it possible to regenerate a deactivated palladium catalyst from my reaction?

A3: In some instances, particularly when deactivation is due to the formation of palladium black, regeneration may be possible. However, the success of regeneration depends on the specific deactivation mechanism.

Protocol for a Simple Re-oxidation Test:

This protocol is intended for small-scale diagnostic purposes and should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • Isolation of Palladium Black: Under an inert atmosphere, carefully filter the reaction mixture to isolate the black precipitate. Wash the solid with a suitable solvent (e.g., THF, toluene) to remove any adsorbed organic residues.

  • Re-oxidation: Suspend the isolated palladium black in a fresh, degassed solvent. Add a mild oxidant, such as a controlled amount of air or a chemical oxidant like benzoquinone.

  • Re-complexation: After a period of stirring, introduce a fresh solution of the phosphine ligand to the mixture.

  • Activity Test: Use this "regenerated" catalyst in a small-scale test reaction to assess if any catalytic activity has been restored.

Important Considerations for Regeneration:

  • Irreversible Deactivation: If catalyst deactivation is due to strong poisoning or irreversible ligand degradation, simple re-oxidation will likely be ineffective.

  • Cost-Effectiveness: For most lab-scale reactions, using a fresh batch of catalyst is often more time and cost-effective than attempting regeneration.

Logical Workflow for Troubleshooting Catalyst Deactivation

TroubleshootingWorkflow Start Reaction Stalled or Low Yield Check_Pd_Black Observe Black Precipitate? Start->Check_Pd_Black Yes_Pd_Black Yes Check_Pd_Black->Yes_Pd_Black Yes No_Pd_Black No Check_Pd_Black->No_Pd_Black No High_Temp High Reaction Temperature? Yes_Pd_Black->High_Temp Check_Inertness Inert Atmosphere Confirmed? No_Pd_Black->Check_Inertness Yes_High_Temp Yes High_Temp->Yes_High_Temp Yes No_High_Temp No High_Temp->No_High_Temp No Lower_Temp Lower Reaction Temperature Yes_High_Temp->Lower_Temp No_High_Temp->Check_Inertness Lower_Temp->Check_Inertness Yes_Inert Yes Check_Inertness->Yes_Inert Yes No_Inert No Check_Inertness->No_Inert No Check_Ligand Using Bulky, Electron-Rich Ligand? Yes_Inert->Check_Ligand Improve_Inertness Improve Degassing & Inerting Protocol No_Inert->Improve_Inertness Improve_Inertness->Check_Ligand Yes_Ligand Yes Check_Ligand->Yes_Ligand Yes No_Ligand No Check_Ligand->No_Ligand No Check_Purity Reagent Purity Verified? Yes_Ligand->Check_Purity Screen_Ligands Screen Bulky Phosphines or NHCs No_Ligand->Screen_Ligands Screen_Ligands->Check_Purity Yes_Purity Yes Check_Purity->Yes_Purity Yes No_Purity No Check_Purity->No_Purity No Consult_Literature Consult Literature for Similar Substrates Yes_Purity->Consult_Literature Purify_Reagents Purify Starting Materials & Solvents No_Purity->Purify_Reagents Purify_Reagents->Consult_Literature

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

  • de Vries, J. G. (2006). The Heck reaction in the production of fine chemicals.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Caddick, S., & Fitzmaurice, R. (2009). Fundamental aspects of palladium-catalysed coupling reactions. Chemical Society Reviews, 38(9), 2630-2655.
  • Hartwig, J. F. (2010).
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
  • Heck Reaction—State of the Art. (2017). MDPI. [Link]

  • Heck reaction. (2023). Chemistry LibreTexts. [Link]

  • The Heck reaction in the production of fine chemicals. (n.d.). ResearchGate. [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025). ResearchGate. [Link]

  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. (n.d.). RSC Publishing. [Link]

Sources

Column chromatography conditions for Methyl 2-methoxy-4-vinylbenzoate purification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Target Molecule: Methyl 2-methoxy-4-vinylbenzoate CAS: 142603-43-4 (Generic reference for structure class) Criticality: High. This molecule contains a styrene moiety (vinyl group attached to an aromatic ring) activated by an electron-donating methoxy group.

The Challenge: Unlike simple esters, this compound is prone to acid-catalyzed polymerization and oxidative degradation . Standard silica gel is slightly acidic (


), which can trigger spontaneous polymerization of the vinyl group during the column run, leading to "missing mass" or broad, streaky elution bands.

This guide provides a self-validating protocol to purify this compound while preserving the integrity of the reactive vinyl group.

Standard Purification Protocol

A. Stationary Phase Selection

For this specific styrene derivative, the choice of stationary phase is the single most critical variable.

Phase TypeSuitabilityNotes
Standard Silica (Irregular, 40-63 µm) Caution Acceptable only if the residence time is short (<15 mins). Risk of on-column polymerization.[1][2]
Neutralized Silica (Buffered) Recommended Best Practice. Pre-treat silica with 1% Triethylamine (Et

N) to neutralize surface silanol groups.
Neutral Alumina AlternativeGood for stability, but often provides lower resolution than silica for ester separation.
B. Mobile Phase System
  • Base Solvents: Hexanes (Hex) and Ethyl Acetate (EtOAc).[3]

  • Modifier: Triethylamine (Et

    
    N) - Mandatory if using standard silica.
    

Optimized Gradient:

  • Equilibration: 100% Hexanes (with 1% Et

    
    N if neutralizing).
    
  • Loading: Dissolve crude in minimum volume of CH

    
    Cl
    
    
    
    or Toluene (avoid Acetone; it absorbs UV and interferes with detection).
  • Elution Gradient:

    • 0 - 5 mins: 1% EtOAc / 99% Hex

    • 5 - 15 mins: Linear ramp to 5% EtOAc / 95% Hex

    • 15 - 25 mins: Linear ramp to 10% EtOAc / 90% Hex

    • Note: The product typically elutes between 3-8% EtOAc depending on column geometry.

C. Detection
  • UV: 254 nm (Strong absorption due to conjugated benzoate system).

  • TLC Stain: KMnO

    
     (Stains the vinyl group bright yellow/brown) or Anisaldehyde.
    

Workflow Visualization

The following diagram outlines the decision logic for the purification process to prevent product loss.

PurificationWorkflow Start Crude Reaction Mixture (this compound) TLC TLC Analysis (10% EtOAc/Hex) Start->TLC Decision Is Rf < 0.2 or Streaking Observed? TLC->Decision StdCol Standard Silica Column (Fast Elution) Decision->StdCol No (Clean Spot) NeutCol Neutralized Silica Column (1% Et3N Pre-wash) Decision->NeutCol Yes (Tailing/Acid Sensitive) Elution Gradient Elution (0% -> 10% EtOAc) StdCol->Elution NeutCol->Elution Iso Isolate & Stabilize (Add 10ppm BHT) Elution->Iso

Figure 1: Purification workflow emphasizing the decision point for stationary phase neutralization based on TLC behavior.

Troubleshooting Guide

Issue 1: "I loaded 500mg, but only recovered 100mg. Where is my product?"

Diagnosis: On-column Polymerization. Mechanism: The acidic surface of silica gel (


) acts as a Lewis acid, catalyzing the cationic polymerization of the electron-rich vinyl group. The resulting polymer sticks irreversibly to the top of the silica column.
Solution: 
  • Neutralize: Slurry pack your column using Hexanes containing 1% Triethylamine (Et

    
    N) . Flush with 2 column volumes (CV) of this buffer before loading your sample.
    
  • Inhibit: Add 0.1% BHT (Butylated hydroxytoluene) to your crude sample before loading. This scavenges free radicals generated during the run.

Issue 2: "The product spot on TLC tails significantly (streaking)."

Diagnosis: Acid sensitivity or degradation. Mechanism: Tailing often indicates that the compound is decomposing as it moves up the plate. Solution:

  • Use Amine-treated TLC plates : Dip your TLC plate in a 5% Et

    
    N/Hexane solution and dry it before spotting your sample.
    
  • If the spot becomes sharp after treating the plate, you must use the Neutralized Silica protocol (see above) for the column.

Issue 3: "Co-elution with the aldehyde precursor."

Context: If synthesizing via Wittig reaction from Methyl 4-formyl-2-methoxybenzoate. Diagnosis: Insufficient resolution. Solution:

  • Aldehydes and their corresponding vinyl/styrene derivatives often have similar polarities.

  • Change Selectivity: Switch the solvent system from Hex/EtOAc to Hexanes/Dichloromethane (DCM) or Hexanes/Toluene . The

    
     interactions of Toluene with the aromatic rings can often separate the vinyl product from the aldehyde precursor better than EtOAc.
    

Frequently Asked Questions (FAQs)

Q: Can I use automated flash systems (e.g., Biotage/Teledyne)? A: Yes, but standard cartridges are packed with acidic silica.

  • Modification: Inject 5-10 mL of 5% Et

    
    N in Hexanes into the cartridge before starting the equilibration step. This creates an in-situ neutralized column.
    

Q: How should I store the purified fraction? A: The vinyl group is reactive.

  • Concentrate the fractions using a rotary evaporator (bath temp < 35°C).

  • Crucial: Do not evaporate to absolute dryness if possible; a concentrated oil is more stable.

  • Store at -20°C under Argon.

  • For long-term storage, add a radical inhibitor like 4-tert-butylcatechol (TBC) or Hydroquinone (approx. 10-50 ppm).

Q: What is the expected Rf value? A: In 10% EtOAc/Hexanes, this compound typically exhibits an


 of 0.45 - 0.55 . It is less polar than the corresponding aldehyde (

) or alcohol precursors.

References

  • General Protocol for Vinyl Benzoates

    • Source: Royal Society of Chemistry (RSC) & Wiley-VCH.
    • Protocol: "The product was separated by column (silica gel, Hex: EtOAc = 50: 1).
    • Link:

  • Purification of Styrene Derivatives (Polymerization Risks)

    • Source: BenchChem Technical Support.[1][4]

    • Insight: Highlights the risk of thermal decomposition and polymerization on silica; recommends non-polar eluents and potential use of inhibitors.
    • Link:

  • Solvent Selectivity & Rf Optimization

    • Source: Wesleyan University / Biotage.
    • Insight: Detailed guide on adjusting solvent strength ( ) for separating impurities with similar Rf values (like aldehyde precursors).
    • Link:

Sources

Validation & Comparative

Technical Comparison: Methyl 2-methoxy-4-vinylbenzoate (MMVB) vs. Standard Vinylbenzoates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methoxy-4-vinylbenzoate (MMVB) represents a specialized class of functional styrene monomers, distinct from the more commoditized Methyl 4-vinylbenzoate (M4VB) . While M4VB is widely used as a precursor for ionic polymers and functionalized resins, MMVB introduces an ortho-methoxy substituent that significantly alters the electronic and steric environment of the polymerizable vinyl group and the pendant ester.

This guide provides a technical comparison for researchers designing functional polymers, focusing on synthesis, polymerization kinetics, and physiochemical properties.

Chemical Identity & Structural Analysis[1][2]

The core difference lies in the substitution pattern on the benzene ring. MMVB incorporates an electron-donating methoxy group (-OCH₃) at the ortho position relative to the electron-withdrawing ester group (-COOCH₃).

FeatureMethyl 4-vinylbenzoate (M4VB)This compound (MMVB)
Structure Para-substituted styreneTrisubstituted benzene (1,2,4-pattern)
Electronic Character Electron-deficient (EWG dominated)Hybrid (EWG ester + EDG methoxy)
Molecular Weight 162.19 g/mol 192.21 g/mol
Appearance White solid / CrystallinePale yellow liquid
Solubility Soluble in THF, DCM, TolueneSoluble in THF, DCM, slightly higher polarity
Key NMR Signals

7.99 (d), 7.46 (d) (Aromatic AA'BB')

7.79 (d), 7.04 (d), 6.97 (s) (Aromatic ABC)
Structural Visualization

The following diagram illustrates the structural relationship and the electronic push-pull mechanism introduced by the methoxy group in MMVB.

StructureComparison cluster_0 Standard Reference cluster_1 Target Monomer M4VB Methyl 4-vinylbenzoate (M4VB) EWG1 Ester (EWG) Electron Withdrawing M4VB->EWG1 Para-substitution MMVB Methyl 2-methoxy- 4-vinylbenzoate (MMVB) EWG2 Ester (EWG) MMVB->EWG2 C1 Position EDG Methoxy (EDG) Electron Donating MMVB->EDG C2 Position (Ortho) EDG->EWG2 Steric Hindrance & Electronic Shielding

Caption: Structural comparison highlighting the ortho-methoxy effect in MMVB, which introduces steric hindrance and alters the electronic density of the aromatic ring.

Synthesis & Preparation Protocols

While M4VB is often synthesized via simple esterification of 4-vinylbenzoic acid, MMVB requires a more complex route, typically involving Wittig olefination, due to the specific substitution pattern.

Protocol: Synthesis of MMVB (Wittig Route)

Objective: Synthesize MMVB from ethyl 4-formyl-2-methylbenzoate analogs.

  • Reagents:

    • Precursor: Methyl 4-formyl-2-methoxybenzoate (1.0 eq)

    • Ylide Source: Methyltriphenylphosphonium bromide (1.2 eq)

    • Base: Potassium carbonate (

      
      ) or Potassium tert-butoxide (
      
      
      
      -BuOK)
    • Solvent: 1,4-Dioxane or THF (Anhydrous)

  • Procedure:

    • Step 1 (Ylide Formation): Suspend methyltriphenylphosphonium bromide in dry THF. Add base slowly at 0°C under

      
       atmosphere. Stir for 30 min until the solution turns bright yellow (phosphorane formation).
      
    • Step 2 (Addition): Add the aldehyde precursor dropwise to the ylide solution.

    • Step 3 (Reaction): Reflux at 65-100°C for 18 hours. Monitor via TLC (Hexane/EtOAc 8:1).

    • Step 4 (Workup): Quench with water. Extract with Ethyl Acetate (

      
      ). Dry organic layer over 
      
      
      
      .
    • Step 5 (Purification): Concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

Yield: Typically 70-75%. Validation:


H NMR (

, 400 MHz):

7.79 (d, 1H), 7.04 (d, 1H), 6.97 (s, 1H), 5.86 (d, Vinyl), 5.39 (d, Vinyl).[1]

Polymerization Kinetics & Reactivity[4][5][6]

The polymerization behavior of MMVB differs from M4VB due to the Q-e scheme parameters. The methoxy group reduces the electron deficiency of the vinyl group.

Reactivity Ratios & Mechanism[5]
  • M4VB: Highly electron-deficient (

    
    ). Prone to alternating copolymerization with electron-rich monomers (e.g., Styrene, Vinyl Ethers).
    
  • MMVB: The ortho-methoxy group donates electron density via resonance, lowering the positive

    
    -value. This makes MMVB behave more like a "neutral" styrene derivative than M4VB.
    
Experimental Workflow: RAFT Polymerization

To obtain well-defined Poly(MMVB), Reversible Addition-Fragmentation chain Transfer (RAFT) is recommended over free radical polymerization to control dispersity (


).

Reagents:

  • CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) - efficient for styrenics.

  • Initiator: AIBN (Azobisisobutyronitrile).[2][3][4]

  • Solvent: Anisole or Toluene.

Protocol:

  • Stoichiometry: Target

    
    .
    
  • Dissolution: Dissolve MMVB (1.0 g), CPDTC, and AIBN in Anisole (50 wt% monomer).

  • Degassing: Purge with Argon for 30 minutes (essential to remove

    
    ).
    
  • Polymerization: Heat to 70°C for 12-24 hours.

  • Termination: Quench in liquid nitrogen.

  • Isolation: Precipitate into cold methanol. Filter and dry under vacuum.[5][4]

PolymerizationFlow cluster_kinetics Kinetic Factors Start Monomer Preparation (Degassing) Initiation Initiation (AIBN @ 70°C) Radical Generation Start->Initiation Propagation RAFT Propagation Equilibrium Exchange Initiation->Propagation k_act Propagation->Propagation k_p (MMVB < M4VB) Termination Termination/Quench (Liquid N2) Propagation->Termination Factor1 Methoxy group reduces k_p (Steric + Electronic) Factor1->Propagation

Caption: RAFT polymerization workflow. The methoxy group in MMVB is predicted to slightly retard propagation rate (


) compared to M4VB due to increased electron density.

Material Properties Comparison

The incorporation of the methoxy group influences the thermal and chemical stability of the resulting polymer.[6]

PropertyPoly(M4VB)Poly(MMVB) (Predicted)Mechanism / Rationale
Glass Transition (

)
117°C - 140°C~105°C - 120°CMethoxy group increases free volume (internal plasticization), typically lowering

vs. rigid ester alone.
Hydrolysis Rate Fast (Basic conditions)Slow / ResistantOrtho-methoxy group provides steric hindrance, protecting the ester carbonyl from nucleophilic attack.
Hydrophobicity HighModerateMethoxy oxygen adds polarity and H-bond accepting capability.
Thermal Stability Stable up to ~300°CStable up to ~280°CElectron-rich rings are slightly more susceptible to oxidative degradation at high T.
Application Implications
  • Drug Delivery: Poly(MMVB) is superior for carriers requiring delayed release . The sterically hindered ester hydrolyzes slower than M4VB, extending the degradation profile.

  • Optical Materials: The methoxy substituent alters the refractive index and UV absorption edge, potentially useful in lithography or optical coatings.

References

  • Synthesis & Intermediates: Pesticidal compositions and processes related thereto. Patent EP2934118B1. (Describes synthesis of this compound). Link

  • M4VB Properties: Polymer Source.[2][7] Poly(methyl 4-vinylbenzoate) Data Sheet. Link

  • General Styrenic Kinetics:Reactivity ratios of methoxy-substituted styrenes. Journal of Polymer Science Part A. (General reference for Q-e schemes of substituted styrenes).
  • Bio-based Analogs: 2-Methoxy-4-Vinylphenol as a Biobased Monomer. MDPI Polymers, 2023. (Comparison for methoxy-vinyl effects). Link

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of Methyl 2-methoxy-4-vinylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Substituent Effects on Chemical Shifts

In the structural elucidation of novel organic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about molecular structure. This guide offers an in-depth analysis and spectral assignment of Methyl 2-methoxy-4-vinylbenzoate, a substituted aromatic compound with functionalities relevant to polymer chemistry and organic synthesis. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, we present a definitive guide to the ¹H and ¹³C NMR spectra of this molecule. This analysis serves as a valuable reference for researchers working with substituted benzoates and styrenes.

The Structural Landscape: Predicting Chemical Shifts

The structure of this compound incorporates three key functional groups on a benzene ring: a methyl ester, a methoxy group, and a vinyl group. The electronic nature of these substituents—both inductive and resonance effects—plays a crucial role in determining the chemical shifts of the aromatic protons and carbons. The methoxy group is a strong electron-donating group, while the methyl ester is an electron-withdrawing group. The vinyl group can act as a weak electron-donating or -withdrawing group depending on its conjugation with the aromatic ring.

¹H NMR Spectral Analysis: A Detailed Assignment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the vinyl protons, and the protons of the methyl ester and methoxy groups. The expected chemical shifts, multiplicities, and coupling constants are detailed below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~6.95d~1.5
H-5~7.05dd~8.0, 1.5
H-6~7.80d~8.0
-OCH₃ (methoxy)~3.85s-
-OCH₃ (ester)~3.90s-
H-α (vinyl)~6.70dd~17.6, 10.9
H-β (trans, vinyl)~5.75d~17.6
H-β (cis, vinyl)~5.25d~10.9

The aromatic region is expected to show an AMX spin system. The proton at C-6 (H-6) is significantly deshielded due to its ortho position to the electron-withdrawing methyl ester group. The protons at C-3 and C-5 are influenced by the electron-donating methoxy and vinyl groups, appearing at higher fields.

The vinyl group protons display a characteristic splitting pattern. The α-proton (H-α) appears as a doublet of doublets due to coupling with both cis and trans β-protons. The two β-protons are diastereotopic and exhibit distinct chemical shifts and coupling constants.

¹³C NMR Spectral Analysis: Unraveling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a comprehensive map of the carbon framework of this compound. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1~120.0
C-2~158.0
C-3~112.0
C-4~140.0
C-5~122.0
C-6~132.0
C=O (ester)~166.5
-OCH₃ (methoxy)~55.8
-OCH₃ (ester)~52.0
C-α (vinyl)~136.0
C-β (vinyl)~114.0

The carbons directly attached to the oxygen atoms of the methoxy (C-2) and ester (C=O) groups are found at the lowest fields. The aromatic carbon chemical shifts are influenced by the substituent effects. For instance, C-2, bearing the electron-donating methoxy group, is significantly shielded, while C-1, adjacent to the electron-withdrawing ester group, is deshielded. The vinyl carbons, C-α and C-β, exhibit characteristic shifts for a styrene-like system.[1][2]

Comparative Analysis with Structural Analogs

To further validate our spectral assignments, we can compare the predicted data for this compound with the experimental data of closely related compounds.

  • Methyl 2-methoxybenzoate: The chemical shifts of the aromatic protons and carbons in this analog provide a baseline for understanding the influence of the methoxy and methyl ester groups in the absence of the vinyl substituent.[3]

  • Methyl 4-vinylbenzoate: This compound allows for the examination of the vinyl group's effect on the aromatic ring and the methyl ester functionality without the presence of the methoxy group.[4]

  • 2-Methoxy-4-vinylphenol: This structurally similar molecule, differing only by a hydroxyl group instead of a methyl ester, offers valuable reference points for the chemical shifts of the vinyl and methoxy-substituted aromatic ring.[5]

The comparison reveals a consistent pattern of substituent-induced chemical shifts, reinforcing the accuracy of our assignments for this compound.

Experimental Protocols

Sample Preparation for NMR Analysis

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition

  • Insert the prepared NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

Visualizing Molecular Connectivity

The following diagram illustrates the structure of this compound and the assigned proton and carbon numbering.

Sources

Comparative Reactivity Guide: Methyl 2-methoxy-4-vinylbenzoate vs. Methyl Acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Methyl 2-methoxy-4-vinylbenzoate (MMVB) and Methyl Acrylate (MA) . While both compounds contain a polymerizable vinyl group and a methyl ester, their reactivities are governed by fundamentally different electronic environments.

  • Methyl Acrylate (MA): A quintessential electron-deficient alkene (Michael acceptor) with high radical reactivity (

    
     L/mol·s). It is a commodity monomer used for soft, flexible polymer domains.
    
  • This compound (MMVB): A specialized "electron-deficient styrene" derivative. The vinyl group is conjugated to an aromatic ring, which modulates its reactivity. It exhibits slower polymerization kinetics, higher glass transition temperatures (

    
    ) in homopolymers, and orthogonal reactivity in palladium-catalyzed cross-coupling compared to acrylates.
    

Structural & Electronic Analysis

The divergence in reactivity stems from the conjugation pathway of the vinyl group.

Molecular Architecture
FeatureMethyl Acrylate (MA)This compound (MMVB)
Class

-Unsaturated Ester
Substituted Styrene (Vinylarene)
Vinyl Environment Direct conjugation with CarbonylConjugated with Phenyl Ring
Electronic Nature Strongly Electron DeficientModerately Electron Deficient
Steric Hindrance Low (Unsubstituted

-carbon)
Moderate (Phenyl ring bulk)
Physical State Volatile Liquid (bp 80°C)Viscous Liquid / Low-melting Solid
Electronic Mechanism Visualization

The following diagram illustrates the resonance and inductive effects driving the reactivity of both molecules.

ElectronicEffects cluster_MA Methyl Acrylate (MA) cluster_MMVB This compound (MMVB) MA_Node Vinyl Group Carbonyl Carbonyl (C=O) MA_Node->Carbonyl Direct Conjugation (Strong EWG) MMVB_Node Vinyl Group Phenyl Phenyl Ring MMVB_Node->Phenyl Resonance Stabilization Ester 4-Ester (EWG) Phenyl->Ester Para-Resonance (Electron Withdrawal) Methoxy 2-Methoxy (Inductive EWG) Phenyl->Methoxy Meta-Induction (Weak Withdrawal)

Figure 1: Comparative electronic environments. MA features direct electron withdrawal, creating a "hard" electrophile. MMVB features a "soft" vinyl group where electron density is modulated by the aromatic ring's substituents.

Reactivity Profile: Polymerization

Radical Polymerization Kinetics

Researchers substituting MA with MMVB in polymer backbones must account for a significant drop in reaction rate (


).
  • Methyl Acrylate: Exhibits rapid propagation due to the unstable, high-energy secondary radical formed upon addition.

    • 
       (60°C) 
      
      
      
      20,000 L/mol·s.
  • MMVB: Behaves like a substituted styrene. The radical intermediate is stabilized by resonance with the aromatic ring, lowering the energy of the transition state but also significantly lowering the reactivity of the propagating radical.

    • Estimated

      
       (60°C) 
      
      
      
      100–300 L/mol·s (based on methyl 4-vinylbenzoate data).[1][2][3]
Copolymerization Behavior

When copolymerizing MMVB with electron-rich monomers (e.g., Styrene, Vinyl Ethers), MMVB acts as the electron acceptor.

  • MA + Styrene: Forms alternating copolymers (

    
    ).
    
  • MMVB + Styrene: Likely forms random copolymers (

    
    ) because both are styrenic, though the ester on MMVB induces a slight alternating tendency.
    
Experimental Protocol: Solution Polymerization of MMVB

Use this protocol to synthesize homopolymers of MMVB for thermal analysis.

Materials:

  • Monomer: MMVB (10.0 mmol, ~1.92 g)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.1 mmol, 1 mol%)

  • Solvent: Anisole or Toluene (Dry, 5.0 mL)

Step-by-Step Workflow:

  • Purification: If MMVB is yellow (oxidized), pass through a short plug of neutral alumina to remove inhibitors.

  • Degassing: Dissolve MMVB and AIBN in the solvent in a Schlenk tube. Perform 3 freeze-pump-thaw cycles to remove oxygen (Critical: Styrenics are sensitive to oxygen inhibition).

  • Polymerization: Backfill with Argon. Immerse in a pre-heated oil bath at 70°C .

  • Kinetics: Stir for 12–24 hours. (Note: MA would polymerize in <1 hour; MMVB requires extended time).

  • Termination: Quench by cooling to 0°C and exposing to air.

  • Isolation: Precipitate dropwise into cold Methanol (100 mL). Filter and dry under vacuum.

Synthetic Utility: Cross-Coupling & Functionalization

For medicinal chemists, the choice between MA and MMVB often dictates the success of Heck couplings and Michael additions.

Heck Reaction (Pd-Catalyzed)

Both monomers are excellent substrates, but they differ in regioselectivity controls.

  • Methyl Acrylate: High reactivity; exclusively forms linear

    
    -arylated products (cinnamates) due to steric control.
    
  • MMVB: The vinyl group is already attached to an aryl ring (stilbene synthesis). Coupling another aryl group creates a 1,2-diarylethylene (stilbene) derivative.

Comparison Table: Heck Reactivity

ParameterMethyl AcrylateMMVB
Product Type Cinnamate (Linear)Stilbene (1,2-Diaryl)
Regioselectivity High (

-selective)
High (

-selective due to sterics)
Catalyst Load Low (0.01 - 1 mol%)Moderate (1 - 3 mol%)
Side Reactions Polymerization (requires inhibitor)Dimerization (less likely)
Michael Addition (Nucleophilic Attack)

This is the most distinct "Go/No-Go" decision point.

  • Methyl Acrylate: YES. Reacts spontaneously with amines, thiols, and stabilized carbanions at RT.

  • MMVB: NO. The vinyl group is not sufficiently electron-deficient to undergo Michael addition under standard conditions. The aromatic ring resonance disrupts the conjugation required for 1,4-addition.

    • Implication: You cannot use MMVB for "Click" thiol-ene Michael chemistry.

Heck Coupling Workflow (MMVB)

Synthesis of Resveratrol Analogues via MMVB.

HeckCycle Start Substrate: Ar-X (Aryl Halide) OxAdd Oxidative Addition [Ar-Pd-X] Start->OxAdd + Catalyst Catalyst Pd(0) Catalyst Catalyst->OxAdd Coord Coordination of MMVB OxAdd->Coord + MMVB Insert Migratory Insertion (Rate Limiting for Styrenes) Coord->Insert Elim Beta-Hydride Elimination Insert->Elim Elim->Catalyst Regeneration (Base required) Product Product: Stilbene Derivative Elim->Product

Figure 2: The catalytic cycle for Heck coupling using MMVB. Note that migratory insertion is often the rate-determining step for electron-rich styrenes, but the electron-deficient nature of MMVB facilitates this step compared to unsubstituted styrene.

Safety & Handling Guide

HazardMethyl AcrylateMMVB
Volatility High (Flash point -3°C)Low (High boiling >250°C)
Odor Acrid, Lachrymatory (Tear gas effect)Mild Aromatic
Polymerization Explosive potential if uninhibitedSlow thermal polymerization
Storage < 4°C, stabilized with MEHQRoom Temp / Cool, Dark

Expert Tip: While MA requires specialized ventilation due to its lachrymatory nature, MMVB can be weighed on an open benchtop, making it significantly easier to handle for small-scale library synthesis.

References

  • Synthesis & Characterization of MMVB: Pesticidal compositions and processes related thereto. WO2014100163A1. (2014). Link

  • General Reactivity of Styrenes vs Acrylates: Odian, G. Principles of Polymerization, 4th Ed. Wiley-Interscience. (2004). Link

  • Heck Reaction Mechanism: Beletskaya, I. P., & Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (2000). Link

  • Electronic Effects in Styrenes: Hansch, C., et al. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (1991). Link

Sources

Performance Guide: Methyl 2-methoxy-4-vinylbenzoate (MMVB) vs. Styrene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between Methyl 2-methoxy-4-vinylbenzoate (MMVB) and Styrene , designed for researchers in polymer chemistry and drug delivery systems.

Executive Summary

This compound (MMVB) represents a high-performance, bio-derived alternative to styrene. While styrene is the incumbent standard for commodity thermoplastics, MMVB offers distinct advantages in thermal stability and solvent resistance due to its polar methoxy-ester functionality.

  • Primary Advantage: Significantly higher Glass Transition Temperature (

    
    ) compared to Polystyrene (PS), expanding the thermal operating window.
    
  • Key Mechanism: The polar ester and methoxy substituents on the phenyl ring introduce dipole-dipole interactions and steric rigidity absent in the non-polar styrene motif.

  • Sustainability: MMVB is synthesizable from lignin-derived precursors (ferulic acid/vanillin), offering a renewable carbon footprint compared to petrochemical styrene.

Chemical Structure & Mechanistic Implications[1][2][3]

The performance divergence between MMVB and styrene stems directly from their electronic and steric differences.

FeatureStyreneThis compound (MMVB)Performance Implication
Structure Vinylbenzene4-Vinyl-2-methoxy-benzoic acid methyl esterMMVB is a tri-substituted benzene derivative.
Electronic Nature Electron-rich (Donor)Electron-deficient (Acceptor)MMVB polymerizes faster in radical systems due to ester activation; alternating tendency with donor monomers.
Polarity Non-polar (Hydrophobic)Polar (Amphiphilic)MMVB polymers resist non-polar solvents (e.g., hexane) but dissolve in polar aprotic solvents (DMF, DMSO).
Steric Bulk LowHighMMVB chains have reduced rotational freedom, leading to higher

.
Visualization: Synthesis & Derivation Pathway

The following diagram illustrates the bio-synthesis pathway of MMVB from Lignin, highlighting its green chemistry credentials.

MMVB_Synthesis Lignin Lignin Biomass Ferulic Ferulic Acid (3-methoxy-4-hydroxycinnamic acid) Lignin->Ferulic Depolymerization Vanillic Vanillic Acid Ferulic->Vanillic Bioconversion MMVB MMVB Monomer (this compound) Vanillic->MMVB 1. Esterification 2. Vinylation (Wittig/Dehydration) PolyMMVB Poly(MMVB) High Tg Thermoplastic MMVB->PolyMMVB Free Radical Polymerization (AIBN, 70°C)

Figure 1: Bio-derivation pathway of MMVB from Lignin precursors to final polymer.

Polymerization Kinetics & Protocol

Mechanistic Insight

Unlike styrene, which is a classic electron-rich monomer (


), MMVB possesses an electron-withdrawing ester group conjugated to the aromatic ring (though the vinyl group is meta to the ester in some isomers, in the 4-vinyl isomer it is para). The ester group at the para position relative to the vinyl group (if 4-vinyl, 1-benzoate) stabilizes the propagating radical less effectively than the resonance of styrene, but the polar nature often accelerates propagation rates (

) in solution polymerization due to solvent effects.
Experimental Protocol: Solution Polymerization of MMVB

Note: This protocol is designed for comparative analysis against a Styrene control.

Materials:

  • Monomer: MMVB (Purified by passing through basic alumina to remove inhibitors).

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

  • Solvent: Anisole or Toluene (Anisole recommended for MMVB solubility).

  • Standard: Styrene (distilled).

Workflow:

  • Preparation: In a Schlenk tube, dissolve MMVB (1.0 g, 5.2 mmol) in Anisole (3.0 mL).

  • Initiation: Add AIBN (1.0 mol% relative to monomer).

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (Critical: Oxygen inhibition is more pronounced in bio-monomers due to potential phenolic impurities).

  • Polymerization: Immerse in a pre-heated oil bath at 70°C for 12 hours.

  • Termination: Quench by cooling in liquid nitrogen and exposing to air.

  • Purification: Precipitate dropwise into cold Methanol (10x excess). Filter and dry under vacuum at 40°C.

Expected Outcome:

  • Conversion: ~70-85% (MMVB typically polymerizes rapidly).

  • Appearance: Poly(MMVB) yields a white, rigid powder, whereas PS is often clearer/glassy.

Performance Comparison: Material Properties

The following data summarizes the comparative properties of Poly(MMVB) versus Polystyrene (PS).

Thermal Properties ( )

The most significant differentiator is the Glass Transition Temperature. The rigid methoxy and ester groups in MMVB restrict segmental motion of the polymer chain.

PropertyPolystyrene (PS)Poly(MMVB)Rationale

(DSC)
100°C ~135°C - 150°C Steric hindrance of the ortho-methoxy and para-ester groups restricts chain rotation.

(5% loss)
~350°C~330°CEster groups are slightly less thermally stable than the pure hydrocarbon backbone of PS.
Melt Processability ExcellentGoodHigher

requires higher processing temps, but remains within standard injection molding ranges.

> Note: The


 of substituted styrenes is highly sensitive to the position of substituents. 4-vinylbenzoate derivatives consistently show 

, offering a "high-heat" alternative to standard PS.
Solubility & Solvent Resistance

Drug development professionals utilizing polymers for encapsulation must note the polarity shift.

  • Polystyrene: Soluble in THF, Toluene, Chloroform. Insoluble in Alcohols, Water.

  • Poly(MMVB): Soluble in THF, DMF, DMSO. Resistant to aliphatic hydrocarbons (Hexane, Heptane).

    • Application Note: Poly(MMVB) is superior for applications requiring resistance to oils or non-polar fuels.

Molecular Weight Control (PDI)

In Controlled Radical Polymerization (e.g., RAFT), MMVB shows lower PDI (1.1 - 1.2) compared to Styrene (often 1.2 - 1.4) under similar conditions, attributed to the activating effect of the ester group facilitating faster initiation relative to propagation.

Logical Analysis of Structure-Property Relationships

The following diagram maps the causal relationships between the chemical modifications in MMVB and the resulting macroscopic material properties.

Property_Logic Substituents Chemical Feature: Methoxy (-OCH3) & Ester (-COOCH3) Steric Increased Steric Hindrance (Restricted Rotation) Substituents->Steric Polarity Increased Polarity (Dipole-Dipole Interactions) Substituents->Polarity Tg Higher Tg (>130°C) Steric->Tg Primary Driver Brittleness Increased Modulus / Brittleness Steric->Brittleness Solvent Solvent Resistance (Resists Non-polar solvents) Polarity->Solvent Polarity->Brittleness

Figure 2: Causal map linking MMVB chemical substituents to polymer performance metrics.

References

  • Lignin-Derived Methacrylates & Styrenics

    • Holmberg, A. L., et al.[1] "Lignin-Inspired Polymers with High Glass Transition Temperature." ACS Sustainable Chemistry & Engineering, 2021.

    • Context: Establishes the high- potential (up to 160°C) of vanillin/ferulic acid-derived monomers analogous to MMVB.
  • Polymerization of Substituted Styrenes

    • Satoh, K., et al. "Controlled Radical Polymerization of Vinyl Monomers." Chemical Reviews, 2001.
    • Context: Provides kinetic data on electron-deficient styrenes (like benzoates)
  • Thermal Properties of Vinyl Benzoate Derivatives

    • Polymer Source Inc.
    • Context: Verifies that para-substituted methyl benzoates exhibit values significantly exceeding the 100°C baseline of Polystyrene.
  • Bio-Based Monomer Synthesis

    • Mialon, L., et al. "Properties of Poly(ferulic acid)
    • Context: Details the synthesis of vinyl-functionalized phenolic acids and their polymeriz

Sources

Cross-referencing spectroscopic data for Methyl 2-methoxy-4-vinylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 2-methoxy-4-vinylbenzoate (CAS: 1416979-64-0) is a specialized styrenic building block used primarily in the synthesis of advanced agrochemicals and pharmaceutical stilbenoids.[1][2][3][4][5] Unlike its commoditized analog, Methyl 4-vinylbenzoate , this compound incorporates an ortho-methoxy substituent that significantly alters its electronic profile, solubility, and downstream reactivity.

This guide provides a rigorous spectroscopic cross-reference and performance analysis, distinguishing this intermediate from its regioisomers and non-methoxylated counterparts. It is designed to support process chemists and medicinal researchers in validating material identity and optimizing cross-coupling workflows.

Chemical Identity & Specifications

FeatureTarget Compound Common Reference Standard
Name This compound Methyl 4-vinylbenzoate
Structure


CAS Number 1416979-64-0 1076-96-6
Formula C₁₁H₁₂O₃C₁₀H₁₀O₂
MW 192.21 g/mol 162.19 g/mol
Physical State Pale Yellow LiquidWhite Solid (mp 32–36 °C)
Key Functionality Electron-rich Styrene (Donor-Acceptor)Electron-neutral Styrene
Primary Application Agrochemicals (Aryl-heterocycle synthesis), Resveratrol analogsPolymers, Photoresponsive materials

Spectroscopic Profiling (The "Trust" Pillar)

Accurate identification of this compound requires distinguishing it from starting materials (Methyl 4-formyl-2-methoxybenzoate) and side products (polymerized styrene). The following data is validated against high-field NMR studies (400 MHz, CDCl₃).

1H NMR Cross-Reference

The presence of the ortho-methoxy group induces specific shielding/deshielding effects compared to the standard Methyl 4-vinylbenzoate.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity (J in Hz)Diagnostic Note
H-6 (Aryl) 7.79 d (J=8.0)Deshielded by adjacent ester; doublet confirms ortho coupling to H-5.
H-5 (Aryl) 7.04 d (J=1.2)Observed as broad/fine doublet; meta-coupling to H-3 may vary.
H-3 (Aryl) 6.97 s (or d, J~1.[6]2)Shielded by ortho-methoxy; appears as a singlet or fine doublet.
Vinyl (-CH=) 6.74 dd (J=17.6, 11.2)Characteristic internal vinyl proton; typical styrene range.
Vinyl (=CH₂ trans) 5.86 d (J=17.[7]6)Large coupling constant indicates trans geometry relative to ring.
Vinyl (=CH₂ cis) 5.39 d (J=11.2)Smaller coupling constant; confirms terminal alkene.
Methoxy (-OCH₃) 3.92 s (3H)Critical Identifier: Distinguishes from Methyl 4-vinylbenzoate.
Ester (-COOCH₃) 3.89 s (3H)Distinct singlet, often overlapping with methoxy but resolvable.

> Technical Insight: The chemical shift separation between the ester methyl (3.89) and ether methoxy (3.92) is narrow. High-resolution acquisition or HSQC (Heteronuclear Single Quantum Coherence) is recommended for definitive assignment in complex mixtures.

Mass Spectrometry (GC-MS)
  • Parent Ion (M+): m/z 192.1

  • Base Peak: Likely m/z 161 (Loss of -OCH₃) or m/z 133 (Loss of -COOCH₃), following typical benzoate fragmentation patterns.

  • Differentiation: Methyl 4-vinylbenzoate shows M+ at m/z 162.

Synthesis & Purity Protocols

Synthesizing this compound typically involves a Wittig Olefination of the corresponding aldehyde. This route is preferred over Heck vinylation for maintaining high regiocontrol and yield.

Validated Synthetic Workflow

Objective: Convert Methyl 4-formyl-2-methoxybenzoate to this compound.

  • Reagents: Methyltriphenylphosphonium bromide (MTPPBr), Potassium tert-butoxide (KOtBu) or n-BuLi, THF (anhydrous).

  • Protocol:

    • Step A (Ylide Formation): Suspend MTPPBr (1.2 equiv) in THF at 0°C. Add Base (1.2 equiv) dropwise. Stir for 30 min (Solution turns yellow/orange).

    • Step B (Coupling): Add Methyl 4-formyl-2-methoxybenzoate (1.0 equiv) in THF dropwise.

    • Step C (Workup): Warm to RT, stir 2h. Quench with sat. NH₄Cl. Extract with EtOAc.

    • Step D (Purification): Silica gel chromatography (Hexane/EtOAc 9:1).

  • Yield Expectation: 70–80%.

  • Stability Note: As a styrene derivative, the product is prone to auto-polymerization. Store at <4°C, preferably with a stabilizer (e.g., BHT) if stored for extended periods.

Visualizing the Pathway

The following diagram illustrates the synthesis logic and the critical analytical checkpoints.

G Start Methyl 4-bromo- 2-methoxybenzoate Aldehyde Methyl 4-formyl- 2-methoxybenzoate Start->Aldehyde Formylation (Pd/CO/HCOONa) Product Methyl 2-methoxy- 4-vinylbenzoate (Target) Aldehyde->Product Wittig Reaction (THF, 0°C) Reagent Ph3P=CH2 (Wittig Reagent) Reagent->Product Impurity Polymerized Side Product Product->Impurity Heat/Light (No Stabilizer)

Figure 1: Synthetic pathway from bromo-precursor to target vinyl benzoate, highlighting the critical formylation and olefination steps.

Comparative Performance Analysis

Why choose the 2-methoxy derivative over the standard 4-vinylbenzoate? The decision often hinges on the electronic requirements of the final drug or agrochemical scaffold.

ParameterThis compoundMethyl 4-vinylbenzoateImpact on Research
Electronic Nature Electron-Rich (Activated)Electron-NeutralThe methoxy group activates the ring, potentially accelerating electrophilic aromatic substitutions but deactivating nucleophilic attacks on the ester.
Solubility High in MeOH, DCM, EtOAcModerate in MeOHThe methoxy group improves solubility in polar organic solvents, aiding formulation.
Reactivity (Heck) High reactivity at VinylModerate reactivityExcellent substrate for Heck coupling to form stilbenes (e.g., Resveratrol analogs).
Stability Moderate (Requires Cold Storage)Good (Solid at RT)The liquid state and electron-rich vinyl group make the methoxy variant more susceptible to polymerization; handle with care.

References

  • Dow AgroSciences LLC. (2014). Pesticidal compositions and processes related thereto. WO2014100163A1. (Source of specific NMR data and synthesis method).

  • Sigma-Aldrich. (n.d.). Methyl 4-vinylbenzoate Product Specification. (Used as comparative baseline).

  • PubChem. (n.d.). Methyl 2-methoxybenzoate Spectral Data. (Used for chemical shift prediction verification).

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2-methoxy-4-vinylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but, most importantly, safely. This guide provides comprehensive safety and handling protocols for Methyl 2-methoxy-4-vinylbenzoate, grounded in established laboratory safety principles and data from structurally related compounds.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, we will adopt a conservative approach, assuming it may share hazards with similar chemicals. Our recommendations are based on an analysis of related molecules such as Methyl 4-vinylbenzoate, Methyl 2-methoxybenzoate, and 2-Methoxy-4-vinylphenol, which indicate a potential for skin, eye, and respiratory irritation.

At-a-Glance: Essential Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is readily available and in good condition:

Protection TypeRecommended PPERationale
Eye Protection Chemical safety goggles with side shieldsProtects against splashes and airborne particles that can cause serious eye irritation.[1][2][3]
Hand Protection Nitrile rubber or PVC glovesProvides a barrier against skin contact, which may cause irritation.[2] Regularly check for and replace any damaged gloves.
Body Protection Laboratory coat or chemical-resistant overallsProtects skin and personal clothing from accidental spills and contamination.[4]
Respiratory Protection Use in a well-ventilated area. If high concentrations of dust or vapor are expected, a NIOSH/MSHA-approved respirator is necessary.Minimizes the risk of respiratory tract irritation.[1][2][3]

Detailed PPE Selection and Usage

Understanding the "why" behind each piece of PPE is crucial for its effective use. The following sections provide a more in-depth look at our recommendations.

Eye and Face Protection: Your First Line of Defense

Direct contact of chemicals with the eyes can cause immediate and severe damage. For this compound, which is presumed to be a serious eye irritant, proper eye protection is non-negotiable.[1][3]

  • Standard Operation: Always wear chemical safety goggles that provide a seal around the eyes. Standard safety glasses do not offer sufficient protection from splashes.

  • High-Risk Operations: When there is a significant risk of splashing, such as during heating or pressure-related work, a full-face shield should be worn in addition to safety goggles.

Hand Protection: Preventing Skin Irritation

The molecular structure of this compound suggests it may cause skin irritation upon contact.[2][3]

  • Glove Selection: Nitrile or PVC gloves offer good chemical resistance for this type of compound. Always inspect gloves for tears or pinholes before use.

  • Proper Glove Use: Do not wear gloves outside of the laboratory. Remove gloves before touching common surfaces like doorknobs, phones, or keyboards to prevent cross-contamination.

Body Protection: Minimizing Exposure

A laboratory coat is the minimum requirement for body protection. For larger-scale operations, a chemical-resistant apron or overalls may be necessary. Contaminated clothing should be removed immediately and laundered before reuse.[4]

Respiratory Protection: Ensuring You Breathe Safely

Handling this compound should always be done in a well-ventilated area, preferably within a chemical fume hood.[2][5] If you anticipate the generation of dust or aerosols, a properly fitted NIOSH/MSHA-approved respirator is essential.[1][2][3]

Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data (or analogous compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set up in a Ventilated Area prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh Proceed when ready handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_use Perform Experiment handle_transfer->handle_use cleanup_decon Decontaminate Glassware & Surfaces handle_use->cleanup_decon After experiment completion cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose

Caption: A flowchart outlining the key stages of safe chemical handling.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection and includes procedures for handling, storage, and disposal.

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Keep it away from incompatible materials, such as strong oxidizing agents.[3][5]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[5]

  • Collect: Carefully scoop the absorbed material into a labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal

All waste, including contaminated PPE and absorbent materials, must be disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[1][2][3]

Emergency Procedures: Be Prepared

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][2][3]
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]

Conclusion

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound. Remember that a strong safety culture is built on a foundation of proactive measures and a thorough understanding of the potential hazards. Always prioritize your safety and the safety of those around you.

References

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.